4-[(4-Chlorophenoxy)methyl]piperidine-d4
Description
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Properties
Molecular Formula |
C₁₂H₁₂D₄ClNO |
|---|---|
Molecular Weight |
229.74 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-[(4-Chlorophenoxy)methyl]piperidine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(4-Chlorophenoxy)methyl]piperidine-d4, a deuterated isotopologue of a piperidine-based chemical scaffold with potential applications in pharmaceutical research. Given the limited direct experimental data on the deuterated compound, this document synthesizes information from its non-deuterated analog and related structures to present its chemical properties, a plausible synthetic route, and its likely utility as a tool in drug discovery and development. The guide details representative experimental protocols, including microsomal stability and receptor binding assays, to illustrate its application in pharmacokinetic and pharmacodynamic studies. Furthermore, it explores the potential biological target, the dopamine D4 receptor, and its associated signaling pathway, which is relevant to the broader class of (phenoxymethyl)piperidine compounds.
Introduction
This compound is a stable, isotopically labeled compound that holds significant value for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism. The incorporation of deuterium (d4) into the piperidine ring offers a strategic modification to its non-deuterated counterpart, 4-(4-chlorophenoxymethyl)piperidine. This alteration is primarily utilized to investigate the pharmacokinetic properties of the parent molecule.
The non-deuterated analog is recognized as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The core (phenoxymethyl)piperidine scaffold has been identified in compounds designed as antagonists for the dopamine D4 (D4) receptor, a G protein-coupled receptor implicated in various neuropsychiatric conditions. Therefore, this compound serves as a critical tool for understanding the metabolic fate and target engagement of this class of compounds.
Chemical and Physical Properties
The chemical properties of this compound are expected to be very similar to its non-deuterated analog, with a slight increase in molecular weight due to the presence of four deuterium atoms. The following table summarizes the key physicochemical properties, with data for the non-deuterated analog provided for comparison.
| Property | This compound (Predicted) | 4-(4-Chlorophenoxymethyl)piperidine (Reference) |
| Molecular Formula | C₁₂H₁₂D₄ClNO | C₁₂H₁₆ClNO |
| Molecular Weight | 231.76 g/mol | 227.72 g/mol |
| Appearance | White to off-white solid | Light yellow powder[1] |
| Purity | ≥95% | ≥95% (NMR)[1] |
| Storage Conditions | 0-8°C[1] | 0-8°C[1] |
| CAS Number | Not available | 97839-99-1[1] |
Synthesis
A plausible synthetic route for this compound can be adapted from established methods for similar (phenoxymethyl)piperidine derivatives. The synthesis would likely involve the reaction of a deuterated piperidine intermediate with 4-chlorophenol.
A proposed multi-step synthesis is outlined below:
-
Preparation of Deuterated Piperidine Intermediate: Commercially available piperidine-2,2,6,6-d4 can be N-protected, for example, with a Boc group. The 4-position can then be functionalized with a hydroxymethyl group.
-
Activation of the Hydroxyl Group: The hydroxyl group of the N-Boc-4-(hydroxymethyl)piperidine-d4 intermediate is activated, for instance, by conversion to a mesylate or tosylate.
-
Williamson Ether Synthesis: The activated intermediate is then reacted with 4-chlorophenol in the presence of a suitable base (e.g., cesium carbonate) in a polar aprotic solvent (e.g., DMF) to form the ether linkage.
-
Deprotection: The final step involves the removal of the N-Boc protecting group using an acid (e.g., TFA or HCl) to yield the desired product, this compound.
Applications in Research
The primary application of this compound is in pharmacokinetic (PK) and metabolism studies of its non-deuterated analog.[2][3][4][] Deuteration can alter the rate of metabolic processes, particularly those involving cytochrome P450 enzymes.[6] This "kinetic isotope effect" can lead to a longer half-life and altered metabolite profiles compared to the non-deuterated compound.[3][4]
Pharmacokinetic Studies
In a typical PK study, a mixture of the deuterated and non-deuterated compounds is administered to an animal model. Blood, plasma, or tissue samples are collected at various time points and analyzed by LC-MS/MS. The distinct mass difference between the two isotopologues allows for their simultaneous quantification, providing a direct comparison of their pharmacokinetic profiles and metabolic stability.
In Vitro Metabolism Studies
This assay assesses the metabolic stability of a compound in liver microsomes, which are rich in drug-metabolizing enzymes.[7][8][9][10][11]
Experimental Protocol: Microsomal Stability Assay [7][8][9][10][11]
-
Preparation:
-
Prepare a stock solution of this compound and its non-deuterated analog in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the test compound to pre-warmed microsomal solution in phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.
-
-
Analysis:
-
Centrifuge the termination plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.
-
| Parameter | Description |
| Half-life (t₁/₂) | The time required for the concentration of the compound to decrease by half. |
| Intrinsic Clearance (CLᵢₙₜ) | A measure of the metabolic capacity of the liver for a specific compound. |
Biological Target and Signaling Pathway
The (phenoxymethyl)piperidine scaffold is present in compounds that have been shown to act as antagonists of the dopamine D4 receptor.[12] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[13][14] It is primarily coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][15][]
Dopamine D4 Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the affinity of 4-[(4-Chlorophenoxy)methyl]piperidine and its deuterated analog for the dopamine D4 receptor.[17][18][19][20][21]
Experimental Protocol: Competitive Radioligand Binding Assay [17][18][19][20][21]
-
Membrane Preparation:
-
Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D4 receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound (4-[(4-Chlorophenoxy)methyl]piperidine or its non-deuterated analog).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
| Parameter | Description |
| IC₅₀ | The concentration of a drug that is required for 50% inhibition in vitro. |
| Ki | The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present. |
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor.
Caption: Dopamine D4 Receptor Signaling Pathway
Conclusion
This compound is a valuable research tool for scientists engaged in drug discovery and development, particularly in the area of neuroscience. Its primary utility lies in its application for detailed pharmacokinetic and metabolic profiling of its non-deuterated analog. By understanding the metabolic fate of the parent compound, researchers can make more informed decisions in the lead optimization process. Furthermore, the potential of the (phenoxymethyl)piperidine scaffold to interact with the dopamine D4 receptor provides a clear biological context for its investigation. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers working with this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 14. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 21. chem.uwec.edu [chem.uwec.edu]
An In-Depth Technical Guide to 4-[(4-Chlorophenoxy)methyl]piperidine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(4-Chlorophenoxy)methyl]piperidine-d4, a deuterated analog of a pharmacologically relevant piperidine derivative. Due to the limited publicly available data for this specific isotopically labeled compound, this guide synthesizes information from its non-deuterated counterpart and related structures to provide insights into its chemical properties, potential synthesis, and applications in research and drug development. The inclusion of deuterium offers significant advantages for pharmacokinetic and metabolic studies. This document outlines a proposed synthetic pathway, predicted analytical data, and explores the biological context of its non-deuterated analog as a dopamine D4 receptor antagonist.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of 4-[(4-Chlorophenoxy)methyl]piperidine, where four hydrogen atoms on the chlorophenoxy ring are replaced with deuterium. This substitution is invaluable for studies requiring mass differentiation without altering the fundamental chemical reactivity of the molecule.
Chemical Structure:

Table 1: Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | 4-[(4-chloro-2,3,5,6-tetradeuteriophenoxy)methyl]piperidine | LGC Standards[1] |
| Molecular Formula | C₁₂D₄H₁₂ClNO | LGC Standards[1] |
| Molecular Weight | 229.74 g/mol | LGC Standards[1] |
| Accurate Mass | 229.117 g/mol | LGC Standards[1] |
| SMILES | [2H]c1c([2H])c(OCC2CCNCC2)c([2H])c([2H])c1Cl | LGC Standards[1] |
| InChI | InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2/i1D,2D,3D,4D | LGC Standards[1] |
| Physical Form | Neat (custom synthesis product) | LGC Standards[1] |
| CAS Number (Unlabelled) | 63608-33-3 | LGC Standards[1] |
Note: Experimental physical properties such as melting and boiling points for the deuterated compound are not publicly available due to its nature as a custom synthesis product.
Proposed Synthesis
A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be proposed based on established methods for analogous ether linkages with piperidine derivatives. The key steps would involve the synthesis of deuterated 4-chlorophenol followed by a Williamson ether synthesis with a suitable piperidine precursor.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 4-Chlorophenol-d4 This starting material can be synthesized via electrophilic deuteration of 4-chlorophenol using a strong deuterated acid (e.g., D₂SO₄) as a catalyst in D₂O.
-
To a solution of 4-chlorophenol in D₂O, add a catalytic amount of D₂SO₄.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for H/D exchange at the ortho and para positions of the phenyl ring.
-
Monitor the reaction progress using ¹H NMR by observing the disappearance of the aromatic proton signals.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-chlorophenol-d4.
Step 2: Synthesis of this compound This step involves a Williamson ether synthesis reaction.
-
To a solution of 4-chlorophenol-d4 in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the phenol and form the sodium phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of a suitable piperidine precursor, such as N-Boc-4-(hydroxymethyl)piperidine mesylate or tosylate, to the reaction mixture.
-
Heat the reaction mixture (e.g., 60-80°C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final product, this compound.
Analytical Characterization (Predicted)
As experimental spectra for this compound are not publicly available, the following are predicted characteristics based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | The spectrum would lack signals in the aromatic region corresponding to the deuterated phenyl ring. Signals for the piperidine ring protons and the methylene bridge protons would be present. Expected shifts (in CDCl₃): δ ~3.8 (s, 2H, -O-CH₂-), δ ~3.1 (m, 2H, piperidine H2/H6 axial), δ ~2.6 (m, 2H, piperidine H2/H6 equatorial), δ ~1.8 (m, 1H, piperidine H4), δ ~1.7 (m, 2H, piperidine H3/H5 axial), δ ~1.3 (m, 2H, piperidine H3/H5 equatorial). |
| ¹³C NMR | The spectrum would show signals for the piperidine and methylene carbons. The aromatic carbon signals would be weak or absent due to the deuterium substitution and would exhibit C-D coupling. Expected shifts (in CDCl₃): δ ~157 (C-O), δ ~129 (C-Cl, weak), δ ~116 (aromatic C-D, weak), δ ~72 (-O-CH₂-), δ ~46 (piperidine C2/C6), δ ~39 (piperidine C4), δ ~31 (piperidine C3/C5). |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be observed at m/z 229, reflecting the mass of the deuterated compound. Fragmentation patterns would involve cleavage of the piperidine ring and the ether linkage. |
| Infrared (IR) Spectroscopy | Characteristic peaks would include C-D stretching vibrations around 2200-2300 cm⁻¹, C-H stretching of the piperidine ring around 2800-3000 cm⁻¹, C-O-C stretching around 1240 cm⁻¹, and C-Cl stretching around 1090 cm⁻¹. |
Biological Context and Research Applications
The non-deuterated analog, 4-[(4-Chlorophenoxy)methyl]piperidine, and similar structures have been investigated for their activity at central nervous system (CNS) receptors.
Dopamine D4 Receptor Antagonism
Compounds with the phenoxymethyl)piperidine scaffold have shown notable affinity and antagonist activity at the dopamine D4 receptor.[2][3] The D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic system of the brain and is implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD.[4][5] Antagonism of the D4 receptor is a therapeutic strategy being explored for these conditions.
Serotonin Receptor Interactions
Piperidine derivatives are also known to interact with serotonin (5-HT) receptors.[6] The structural similarity of 4-[(4-Chlorophenoxy)methyl]piperidine to known serotonin receptor ligands suggests potential activity at these sites, which would warrant investigation.
Applications in Drug Development
The primary utility of this compound lies in its application in drug discovery and development. Deuterium labeling provides a powerful tool for:
-
Pharmacokinetic (PK) Studies: The increased mass allows for the use of this compound as an internal standard in mass spectrometry-based assays to accurately quantify the non-deuterated drug candidate in biological samples.[][8]
-
Metabolic Profiling: Deuteration can alter the rate of metabolic processes.[1][9] By strategically placing deuterium on the aromatic ring, which is a potential site of cytochrome P450-mediated oxidation, this compound can be used to study the metabolic fate of the parent molecule.[10] This can help in identifying metabolites and understanding metabolic pathways.
-
Improving Metabolic Stability: In some cases, deuteration at a metabolically labile position can slow down drug metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life.[1][11] This is a strategy known as the "deuterium switch."
Conclusion
This compound is a valuable research tool for scientists in drug development. While specific experimental data for this deuterated compound is scarce, by understanding the chemistry and biological activity of its non-deuterated counterpart and related piperidine derivatives, its potential applications become clear. The strategic incorporation of deuterium makes it an ideal internal standard for pharmacokinetic studies and a useful probe for investigating the metabolic pathways of potential drug candidates targeting CNS receptors like the dopamine D4 receptor. This guide provides a foundational understanding to aid researchers in the effective utilization of this compound in their studies.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. metsol.com [metsol.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available technical information on 4-[(4-Chlorophenoxy)methyl]piperidine-d4. It is important to note that this is a highly specific, isotopically labeled compound, likely available only through custom synthesis. As such, comprehensive public data on its specific physical properties, experimental protocols, and biological activities are limited. This guide provides foundational information and infers potential characteristics and applications based on its chemical structure and data on related, non-deuterated analogs.
Core Chemical Profile
This compound is a deuterated form of 4-[(4-Chlorophenoxy)methyl]piperidine. The deuterium labeling is on the phenyl ring, which makes it a valuable tool for specific analytical and research applications, particularly in mass spectrometry-based assays.
Chemical Identity
| Property | Value |
| IUPAC Name | 4-[(4-chloro-2,3,5,6-tetradeuteriophenoxy)methyl]piperidine |
| CAS Number | 63608-33-3[1] |
| Molecular Formula | C₁₂D₄H₁₂ClNO |
| Molecular Weight | 229.739 g/mol |
| Accurate Mass | 229.117 |
Structural Information
SMILES: [2H]c1c([2H])c(OCC2CCNCC2)c([2H])c([2H])c1Cl
InChI: InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2/i1D,2D,3D,4D
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Appearance | Likely a solid at room temperature, similar to related piperidine derivatives. |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely to be low. |
| Storage Conditions | Should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. |
Synthesis and Manufacturing
Detailed, publicly available synthesis protocols for this compound are not available. Its status as a "custom synthesis" product indicates that it is produced on-demand for specific research purposes.
A potential synthetic pathway can be conceptualized as a multi-step process, which would be a logical workflow for a custom synthesis laboratory.
Caption: A potential synthetic workflow for this compound.
Potential Applications in Research and Drug Development
The primary utility of deuterated compounds like this compound lies in their application as internal standards for quantitative analysis using mass spectrometry.
Use as an Internal Standard
In pharmacokinetic (PK) and pharmacodynamic (PD) studies, a stable isotope-labeled version of the analyte is the gold standard for an internal standard. Its key advantages include:
-
Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte during sample extraction, chromatography, and ionization.
-
Mass Difference: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
-
Improved Accuracy and Precision: It effectively corrects for variations in sample preparation and instrument response.
The following diagram illustrates the logical relationship of its use in a typical bioanalytical workflow.
Caption: Use of this compound in a bioanalytical workflow.
Potential Biological Activity (Inferred)
While no specific biological data exists for the deuterated compound, the core structure is related to compounds with known biological activities. For instance, various (phenoxymethyl)piperidine derivatives have been investigated for their potential as dopamine D4 receptor antagonists.
It is plausible that the non-deuterated parent compound could be under investigation as a therapeutic agent, and the deuterated version was synthesized to support its development through bioanalytical studies. The following diagram depicts a simplified signaling pathway where a D4 receptor antagonist might act.
Caption: Hypothetical interaction with the Dopamine D4 receptor signaling pathway.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety data for related piperidine compounds, the following precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous and handle it with care.
Conclusion
This compound is a specialized chemical tool, primarily of interest to researchers in drug metabolism and pharmacokinetics (DMPK) and bioanalytical chemistry. While detailed experimental data is not in the public domain, its structure strongly suggests its role as an internal standard in the quantitative analysis of its non-deuterated analog. Further research into the biological activity of the parent compound would be necessary to fully understand the context of this deuterated molecule's synthesis and use. Researchers requiring this compound will likely need to engage with custom synthesis service providers.
References
4-[(4-Chlorophenoxy)methyl]piperidine-d4 for dopamine receptor research
An in-depth analysis of available scientific literature and chemical databases indicates that 4-[(4-Chlorophenoxy)methyl]piperidine-d4 is primarily synthesized and utilized as a stable isotope-labeled internal standard. Its purpose is for the accurate quantification of its non-deuterated analog, 4-[(4-Chlorophenoxy)methyl]piperidine, in various biological matrices using mass spectrometry-based techniques, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Currently, there is a notable absence of published research specifically investigating the direct pharmacological effects of either 4-[(4-Chlorophenoxy)methyl]piperidine or its deuterated form on dopamine receptors. The core application of the deuterated compound is analytical, rather than functional, in the context of neuroreceptor research.
This technical guide, therefore, focuses on the established and validated application of this compound as an internal standard in bioanalytical assays, a critical component in the broader field of drug discovery and development which can be applied to dopamine receptor ligands.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below. These properties are essential for its application in analytical chemistry.
| Property | Value |
| Chemical Formula | C₁₂H₁₂D₄ClNO |
| Molecular Weight | 231.76 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% (isotopic purity may vary) |
| Solubility | Soluble in methanol, DMSO, and other organic solvents |
| Storage Conditions | Store at -20°C for long-term stability. Protect from light and moisture. |
Role in Bioanalytical Methodologies
The primary utility of this compound is its function as an internal standard (IS) in quantitative bioanalysis. The incorporation of four deuterium atoms results in a molecule that is chemically identical to the analyte of interest (the non-deuterated form) but has a different mass-to-charge ratio (m/z).
Principle of Stable Isotope Dilution
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. This is because the IS co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. This co-behavior allows for the correction of variability that may occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of a Target Analyte Using LC-MS/MS
The following is a generalized protocol for the quantification of a non-deuterated target analyte (e.g., a novel dopamine receptor ligand) in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials and Reagents
-
Analyte Stock Solution: 1 mg/mL solution of the target analyte in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution: 1 mg/mL solution of this compound in methanol.
-
Biological Matrix: Control (blank) plasma, brain homogenate, or other relevant biological fluid.
-
Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
-
Solid-Phase Extraction (SPE) Cartridges: Appropriate for the analyte of interest.
Sample Preparation Workflow
The following diagram illustrates a typical solid-phase extraction (SPE) workflow for isolating the analyte and internal standard from a plasma sample prior to LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: An appropriate C18 reverse-phase HPLC column is typically used. A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed to separate the analyte and IS from other matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (Example) | User-defined | User-defined | User-defined |
| This compound (IS) | 232.1 | 128.1 | 25 |
Note: The m/z values and collision energy for the internal standard are representative and should be optimized for the specific instrument used.
Data Analysis
The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of the analyte and a fixed concentration of the internal standard.
Signaling Pathways in Dopamine Receptor Research
While this compound is not a direct tool for studying dopamine receptor signaling, it is used to quantify compounds that are. The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors, which are the ultimate targets of the analytes quantified using this internal standard.
D1-like Receptor Signaling Cascade
D1-like receptors (D1 and D5) couple to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
D2-like Receptor Signaling Cascade
D2-like receptors (D2, D3, and D4) couple to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
Conclusion
This compound is a valuable tool for researchers in the field of dopamine receptor pharmacology, not as a direct modulator of receptor activity, but as a critical component of the analytical workflow. Its use as an internal standard in LC-MS/MS assays enables the precise and accurate quantification of novel or established dopamine receptor ligands in complex biological samples. This, in turn, supports pharmacokinetic and pharmacodynamic studies that are essential for the development of new therapeutics targeting the dopaminergic system. While the compound itself is not the subject of functional dopamine receptor research, its application is indispensable for the rigorous evaluation of compounds that are.
Early-Stage Drug Discovery with Piperidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, found in a multitude of FDA-approved drugs targeting a wide array of biological systems.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties to drug candidates, including improved metabolic stability and bioavailability.[1][3] This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-stage discovery of drugs incorporating piperidine analogs, with a focus on synthesis, screening, and optimization against key drug targets such as G-protein coupled receptors (GPCRs) and kinases.
Synthesis of Piperidine Analogs
The synthesis of diverse libraries of piperidine analogs is a critical first step in the drug discovery process. A variety of synthetic strategies are employed to generate structural diversity, enabling the exploration of structure-activity relationships (SAR).
Key Synthetic Methodologies:
-
Reductive Amination: A versatile method for the synthesis of N-substituted piperidines from a piperidone precursor and a primary or secondary amine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl piperidines.
-
Pictet-Spengler Reaction: A classic method for the synthesis of tetrahydro-β-carbolines, which can be considered as constrained piperidine analogs.
-
Dieckmann Condensation: An intramolecular condensation of a diester to form a β-keto ester, which can be a precursor to substituted piperidones.
High-Throughput Screening (HTS) and Hit Identification
Once a library of piperidine analogs has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target. HTS allows for the testing of thousands of compounds in a short period, enabling the identification of initial "hits."
Experimental Workflow for High-Throughput Screening
Caption: A generalized workflow for high-throughput screening of piperidine analog libraries.
Target-Specific Assays and Structure-Activity Relationship (SAR) Studies
Following hit identification, a series of more detailed in vitro assays are conducted to confirm the activity and determine the potency and selectivity of the piperidine analogs. This data is crucial for establishing a structure-activity relationship (SAR), which guides the optimization of the lead compounds.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are major drug targets. Piperidine-containing compounds have been successfully developed as both agonists and antagonists for various GPCRs.
| Compound ID | Target Receptor | Assay Type | Potency (Ki in nM) | Reference |
| Dopamine D2 Receptor Antagonists | ||||
| L741,626 | Dopamine D2 | Radioligand Binding | 11.2 | [3] |
| Analog 31 | Dopamine D2 | Radioligand Binding | 33.4 | [3] |
| Analog 45 | Dopamine D2 | Radioligand Binding | 1.7 | [3] |
| Histamine H3 Receptor Antagonists | ||||
| Compound 4 | Histamine H3 | Radioligand Binding | 3.17 | [4] |
| Compound 5 | Histamine H3 | Radioligand Binding | 7.70 | [4] |
| Compound 11 | Histamine H3 | Radioligand Binding | 6.2 | [5] |
| Compound 12 | Histamine H3 | Radioligand Binding | 12.7 | [5] |
This protocol is adapted from a method used for determining the binding affinity of ligands to the dopamine D2 receptor.
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (piperidine analogs) at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [3H]-Spiperone solution (final concentration ~0.2 nM), and 50 µL of test compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of haloperidol solution.
-
Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation (approximately 20-40 µg of protein).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Caption: Simplified signaling pathway of the Gi/o-coupled Histamine H3 receptor.
Kinases
Kinases are enzymes that play a crucial role in cell signaling and are frequently implicated in diseases such as cancer and inflammation. The development of selective kinase inhibitors is a major focus of drug discovery.
| Compound ID | Target Kinase | Assay Type | Potency (IC50 in nM) | Reference |
| SD-0006 | p38α | Enzymatic Assay | 110 | [6] |
| SC79659 | p38α | Enzymatic Assay | 111 | [6] |
| Compound 21 | p38α | Enzymatic Assay | Potent (exact value not specified) | [7] |
| Skepinone-L | p38α | Enzymatic Assay | Highly potent (exact value not specified) |
This protocol describes a common method for measuring the inhibitory activity of compounds against p38 MAP kinase.
Materials:
-
Recombinant active p38α MAP kinase.
-
Kinase buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1% BSA, 1 mM DTT.
-
ATP solution.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
[γ-32P]ATP (radiolabeled ATP).
-
Test compounds (piperidine analogs) at various concentrations.
-
Phosphocellulose paper or filter plates.
-
Phosphoric acid wash solution.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the p38α enzyme, and the substrate.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP (final ATP concentration is typically at or near the Km for ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or into the wells of a filter plate.
-
Wash the paper/plate extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: A simplified representation of the p38 MAP kinase signaling cascade.
Pharmacokinetic Profiling
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic (PK) properties of lead compounds to ensure they have the potential to be effective in vivo.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Test compounds (piperidine analogs).
-
Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound).
-
Acetonitrile with an internal standard for quenching and protein precipitation.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound with HLM in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound versus time and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Pharmacokinetic Data for Selected Piperidine Analogs
| Compound Class | Key PK Parameter | Value | Species | Reference |
| N-Benzylpiperidine derivative | Metabolic Stability (t1/2) | >70% remaining after 30 min | Mouse Liver Microsomes | [8] |
| Piperidine-substituted quinolinone | Oral Efficacy | Comparable to dexamethasone | Murine model | [9] |
| Piperidine-derived amide | Intrinsic Clearance (CLint) | Low in human liver microsomes | Human | [10] |
Conclusion
The piperidine scaffold remains a highly valuable and versatile component in the design of novel therapeutics. A systematic approach to early-stage drug discovery, encompassing efficient synthesis of diverse analog libraries, robust high-throughput screening, detailed in vitro characterization, and early assessment of pharmacokinetic properties, is essential for the successful identification and optimization of new piperidine-based drug candidates. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in this exciting and impactful area of drug discovery.
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. selectscience.net [selectscience.net]
- 3. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
4-[(4-Chlorophenoxy)methyl]piperidine-d4 supplier and availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-[(4-Chlorophenoxy)methyl]piperidine-d4, a deuterated isotopologue of a versatile building block used in pharmaceutical and agrochemical research. This document details its availability, chemical properties, and representative experimental protocols for its synthesis and analysis, designed to support researchers in their drug discovery and development endeavors.
Supplier and Availability
This compound is a specialized chemical available from a limited number of suppliers, primarily on a custom synthesis basis. This indicates that the compound is not typically held in stock and is produced upon request, leading to longer delivery times.
| Supplier/Brand | Distributor(s) | Catalog Number | Typical Availability | Notes |
| Toronto Research Chemicals | Biomall[1][2], LGC Standards[3] | C375067 | 5-6 Weeks[1][2] / Custom Synthesis[3] | Available in small quantities (e.g., 1mg)[1][2]. |
Chemical and Physical Data
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₂D₄H₁₂ClNO | LGC Standards[3] |
| Molecular Weight | 229.74 | LGC Standards[3] |
| Unlabelled CAS Number | 63608-33-3 | LGC Standards[3] |
| Appearance | Off-white to white solid | Representative |
| Purity (by NMR/LC-MS) | ≥98% | Representative |
| Deuterium Incorporation | ≥99% | Representative |
| Storage Conditions | 2-8°C, under inert atmosphere | Representative |
Application in Research
The non-deuterated analogue, 4-(4-chlorophenoxy)piperidine, and similar structures are recognized as important intermediates in the synthesis of bioactive molecules. These compounds are particularly significant in the development of therapeutic agents targeting neurological disorders. The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for their interactions with various biological targets, including dopamine receptors. For instance, related compounds like 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been investigated as potent and selective antagonists for the dopamine D4 receptor, which is implicated in conditions such as Parkinson's disease.
The deuterated form, this compound, is primarily used as an internal standard in pharmacokinetic studies and for mass spectrometry-based quantitative analysis of the parent compound or its metabolites. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties, allowing for precise quantification in complex biological matrices.
Representative Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following sections describe a representative synthesis and analytical workflow based on methodologies reported for analogous compounds.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.
Methodology:
-
Deuteration of the Piperidine Ring: The synthesis can commence with the deuteration of a suitable piperidine precursor. For example, the α-protons to the nitrogen in ethyl isonipecotate can be exchanged with deuterium using a strong base in a deuterated solvent, followed by reduction of the ester.
-
Reduction to the Alcohol: The resulting deuterated ester is then reduced to the corresponding alcohol, (Piperidin-4-yl-d4)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Nitrogen Protection: The secondary amine of the piperidine ring is protected to prevent side reactions in the subsequent step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).
-
Williamson Ether Synthesis: The protected alcohol is then coupled with 4-chlorophenol under Williamson ether synthesis conditions. This typically involves deprotonating the alcohol with a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of 4-chlorophenol.
-
Deprotection: The final step is the removal of the Boc protecting group. This is commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM, to yield the desired product, this compound.
Purification: The final compound would be purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and the absence of non-deuterated starting materials. The integration of the remaining proton signals would be consistent with the deuterated structure.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. This is also crucial for confirming the incorporation of four deuterium atoms.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the compound and to confirm its molecular weight.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product by separating it from any residual starting materials or by-products. A suitable method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.
Potential Signaling Pathway Involvement
Given that structurally similar compounds are investigated as dopamine D4 receptor antagonists, this compound could be used in studies related to the dopamine signaling pathway. The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand dopamine, can modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
In a research context, the non-deuterated version of this compound would be used to study its antagonist effects on this pathway, while the deuterated version would serve as a tool for quantifying the antagonist's concentration in biological samples during these experiments.
References
Methodological & Application
Application Note: Quantitative Determination of 4-[(4-Chlorophenoxy)methyl]piperidine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Chlorophenoxy)methyl]piperidine is a versatile molecule utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural properties make it a valuable building block in the development of new chemical entities.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for research and development, quality control, and pharmacokinetic studies. This application note details a highly selective and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-[(4-Chlorophenoxy)methyl]piperidine, using 4-[(4-Chlorophenoxy)methyl]piperidine-d4 as an internal standard (IS). The method is designed to be applicable for the analysis of the target compound in a biological matrix such as human plasma, a common requirement in drug development.[2][3]
The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations during sample preparation and injection, thereby ensuring the accuracy and precision of the quantification.[4] This method has been developed based on established principles of bioanalytical method validation as outlined by regulatory agencies.[2][3][5]
Experimental Protocols
Materials and Reagents
-
4-[(4-Chlorophenoxy)methyl]piperidine (Analyte)
-
This compound (Internal Standard)[6]
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Sample Preparation
The following protocol outlines a protein precipitation method for sample preparation, which is a common and effective technique for small molecule extraction from plasma.[7][8]
-
Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean collection plate or vial.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
Caption: Workflow for sample preparation and LC-MS/MS analysis.
LC-MS/MS Method
The following are suggested starting parameters for the LC-MS/MS method. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-[(4-Chlorophenoxy)methyl]piperidine | 226.1 | 125.1 | 25 |
| This compound | 230.1 | 125.1 | 25 |
Data Presentation
The following tables present illustrative data for a typical calibration curve and quality control samples.
Table 1: Calibration Curve Data (Illustrative)
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 50,800 | 12.894 |
| 1000 | 1,310,000 | 49,900 | 26.253 |
Table 2: Quality Control (QC) Sample Accuracy and Precision (Illustrative)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.9 | 96.7 | 4.5 |
| Mid QC | 80 | 82.4 | 103.0 | 3.2 |
| High QC | 800 | 790.2 | 98.8 | 2.8 |
Method Validation
For use in regulated bioanalysis, this method should be fully validated according to the guidelines set by the FDA and/or EMA.[2][3][5] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no significant interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter in the data, respectively.
-
Matrix Effect: Evaluating the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determining the efficiency of the extraction process.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage conditions.
Bioanalytical Method Validation Workflow
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note provides a detailed protocol for a sensitive and robust LC-MS/MS method for the quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using its deuterated internal standard. The method is suitable for use in a variety of research and development settings, including drug discovery and pharmacokinetic studies. The provided parameters serve as a strong starting point for method development and subsequent validation in accordance with regulatory guidelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound [lgcstandards.com]
- 7. tecan.com [tecan.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Femoxetine in Human Plasma using 4-[(4-Chlorophenoxy)methyl]piperidine-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Femoxetine, a selective serotonin reuptake inhibitor (SSRI), in human plasma. The method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a stable isotope-labeled internal standard, 4-[(4-Chlorophenoxy)methyl]piperidine-d4. The protocol described herein provides a robust and reliable workflow for the bioanalysis of Femoxetine, suitable for pharmacokinetic studies and research applications in drug development.
Introduction
Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] Like other SSRIs, it functions by blocking the serotonin transporter, which leads to an increase in the concentration of serotonin in the synaptic cleft and enhances serotonergic neurotransmission.[2][3][4] Accurate and precise quantification of Femoxetine in biological matrices is essential for preclinical and clinical research to understand its pharmacokinetic profile and to ensure safety and efficacy.
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Femoxetine in human plasma. The use of a stable isotope-labeled internal standard, this compound, which is structurally analogous to the analyte, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Femoxetine reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX QTRAP, Waters Xevo TQ-S)
-
Analytical Column (e.g., Kinetex Biphenyl 50 x 3.0 mm, 2.6 µm)
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution (500 ng/mL of this compound in methanol). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Kinetex Biphenyl 50 x 3.0 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 80% B over 3 min, hold at 80% B for 1 min, return to 20% B and equilibrate for 1 min. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Femoxetine | 326.2 | 70.1 | 150 |
| This compound (IS) | 229.1 | 128.1 | 150 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Femoxetine in human plasma. The use of a stable isotope-labeled internal standard ensured the reliability of the results.
Table 1: Quantitative Performance of the LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Visualizations
Caption: Experimental workflow for the quantification of Femoxetine in human plasma.
Caption: Simplified signaling pathway of Femoxetine's mechanism of action.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust means for the quantification of Femoxetine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is suitable for use in research and drug development settings for the analysis of Femoxetine.
References
Application of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 in Pharmacokinetic Studies
Application Note
Introduction
The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic (PK) profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of a drug candidate in biological matrices is fundamental to these studies. 4-[(4-Chlorophenoxy)methyl]piperidine is a molecule of interest in drug discovery, and its pharmacokinetic properties must be well-characterized. To achieve precise and reliable bioanalytical data, the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard.[1][2][3] 4-[(4-Chlorophenoxy)methyl]piperidine-d4, a deuterated analogue, is an ideal internal standard for the quantitative analysis of 4-[(4-Chlorophenoxy)methyl]piperidine in biological samples.
The primary advantage of using a deuterated internal standard is its ability to compensate for variability during sample preparation and analysis.[2][4] Since this compound is chemically identical to the analyte, it exhibits similar extraction recovery, ionization efficiency, and chromatographic retention time. However, it is distinguishable by its higher mass, allowing for separate detection by the mass spectrometer. This co-eluting property helps to normalize and correct for matrix effects, which are a common source of variability in bioanalytical methods, thereby improving the accuracy and precision of the quantification.[2][5]
This document provides a detailed protocol for a typical pharmacokinetic study of 4-[(4-Chlorophenoxy)methyl]piperidine in rat plasma, utilizing this compound as an internal standard. The methodology covers the in-life phase of the study, sample preparation, and subsequent analysis by LC-MS/MS.
Principle of the Method
The analytical method is based on the protein precipitation of plasma samples, followed by detection and quantification using LC-MS/MS.[6] Plasma samples containing 4-[(4-Chlorophenoxy)methyl]piperidine are spiked with a known concentration of the deuterated internal standard, this compound. Proteins are then precipitated with an organic solvent, and the resulting supernatant is analyzed. The analyte and the internal standard are separated from other plasma components using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and to determine the concentration of the analyte in unknown samples.
Data Presentation
As no specific public pharmacokinetic data for 4-[(4-Chlorophenoxy)methyl]piperidine is available, the following table presents hypothetical, yet realistic, data for a pharmacokinetic study in rats. This data is for illustrative purposes to demonstrate how results from such a study would be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of 4-[(4-Chlorophenoxy)methyl]piperidine in Rats Following a Single Intravenous Dose (1 mg/kg)
| Parameter | Unit | Value (Mean ± SD, n=3) |
| Cmax | ng/mL | 250 ± 25 |
| Tmax | h | 0.08 ± 0.01 |
| AUC(0-t) | ng·h/mL | 550 ± 45 |
| AUC(0-inf) | ng·h/mL | 575 ± 50 |
| Half-life (t½) | h | 2.5 ± 0.3 |
| Clearance (CL) | L/h/kg | 1.7 ± 0.2 |
| Volume of Distribution (Vd) | L/kg | 6.2 ± 0.7 |
Experimental Protocols
I. In-Life Study Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3), weighing 200-250 g.
-
Acclimatization: Animals are acclimatized for at least 3 days prior to the study.
-
Dosing: A single intravenous (IV) dose of 1 mg/kg of 4-[(4-Chlorophenoxy)methyl]piperidine is administered via the tail vein. The dosing solution is prepared in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein into EDTA-coated tubes at the following time points: pre-dose (0), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.
II. Bioanalytical Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-[(4-Chlorophenoxy)methyl]piperidine (analyte) and this compound (internal standard, IS) in methanol.
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the analyte stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank rat plasma with the appropriate working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the IS working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
-
4-[(4-Chlorophenoxy)methyl]piperidine: Q1 (240.1 m/z) -> Q3 (127.1 m/z)
-
This compound: Q1 (244.1 m/z) -> Q3 (127.1 m/z)
-
-
Visualizations
Caption: Experimental workflow for the pharmacokinetic study.
Caption: Logical relationship between the analyte and its deuterated internal standard.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. texilajournal.com [texilajournal.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Sample Preparation Using 4-[(4-Chlorophenoxy)methyl]piperidine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The robustness of LC-MS/MS assays is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), which help to correct for variability in sample preparation and matrix effects.[1][2]
This document provides detailed application notes and protocols for the use of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 as an internal standard in the bioanalytical workflow. Given its structural properties, this deuterated compound is an ideal SIL-IS for the quantification of analytes containing a 4-chlorophenoxy-methyl-piperidine moiety. For the purpose of these application notes, we will consider the quantification of a hypothetical drug candidate, "Chlorophenoxypiperidine," in human plasma.
Analyte and Internal Standard
| Compound | Structure | Molecular Formula |
| Chlorophenoxypiperidine (Analyte) | (Hypothetical Structure) | C₁₂H₁₆ClNO |
| This compound (Internal Standard) | C₁₂H₁₂D₄ClNO |
The four deuterium atoms on the piperidine ring of the internal standard provide a sufficient mass shift for clear differentiation from the analyte in mass spectrometric detection, while ensuring nearly identical physicochemical properties for co-elution and extraction recovery.[1]
Experimental Protocols
Three common bioanalytical sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the appropriate method will depend on the desired level of sample cleanup, sensitivity requirements, and throughput needs.[3][4]
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput screening, offering a simple approach to remove the majority of proteins from the plasma sample.[1][2][5]
Materials:
-
Human plasma
-
Chlorophenoxypiperidine stock solution (1 mg/mL in methanol)
-
This compound (Internal Standard) stock solution (1 mg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of Chlorophenoxypiperidine stock solution into blank human plasma.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte and internal standard into an organic solvent, leaving behind more polar matrix components.[6][7]
Materials:
-
Human plasma
-
Chlorophenoxypiperidine stock solution (1 mg/mL in methanol)
-
This compound (Internal Standard) stock solution (1 mg/mL in methanol)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium hydroxide solution (5%)
-
Microcentrifuge tubes (2 mL)
Procedure:
-
Prepare calibration standards and QC samples in blank human plasma.
-
To 200 µL of plasma sample in a 2 mL microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample (adjust pH to >9).
-
Vortex briefly.
-
Add 1 mL of MTBE to the tube.
-
Cap the tube and vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup by utilizing a solid sorbent to selectively retain and elute the analyte and internal standard, resulting in a significantly cleaner extract and reduced matrix effects.[3][8]
Materials:
-
Human plasma
-
Chlorophenoxypiperidine stock solution (1 mg/mL in methanol)
-
This compound (Internal Standard) stock solution (1 mg/mL in methanol)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
Procedure:
-
Prepare calibration standards and QC samples in blank human plasma.
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Data Presentation
The following tables summarize representative quantitative data obtained from the analysis of Chlorophenoxypiperidine in human plasma using the described sample preparation protocols.
Table 1: Calibration Curve Parameters
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linear Range (ng/mL) | 1 - 1000 | 0.5 - 500 | 0.1 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.999 |
| Regression Equation | y = 0.025x + 0.003 | y = 0.048x + 0.001 | y = 0.095x + 0.0005 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1 | 0.95 ± 0.12 | 95.0 | 12.6 |
| Low | 3 | 2.88 ± 0.21 | 96.0 | 7.3 |
| Mid | 50 | 51.5 ± 3.1 | 103.0 | 6.0 |
| High | 800 | 784 ± 45 | 98.0 | 5.7 |
Table 3: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Extraction Recovery (%) | 85 | 92 | 98 |
| Matrix Effect (%) | 75 (Ion Suppression) | 90 (Minimal Effect) | 99 (No Significant Effect) |
Visualizations
Experimental Workflow Diagram
Caption: Overview of the bioanalytical workflow from sample collection to final quantification.
Logical Relationship of Sample Preparation Techniques
Caption: Decision tree for selecting an appropriate sample preparation method.
Conclusion
This compound serves as an excellent internal standard for the quantification of structurally similar analytes in biological matrices. The choice of sample preparation method—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—should be guided by the specific requirements of the bioanalytical study, balancing the need for sample cleanliness, sensitivity, and throughput. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the development of robust and reliable bioanalytical methods.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Precision Metabolite Quantification Using a Deuterated Internal Standard by LC-MS/MS
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of metabolites in biological matrices is crucial for a wide range of applications, from clinical diagnostics and therapeutic drug monitoring to metabolomics and drug discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy and reproducibility of LC-MS/MS-based quantification can be significantly affected by various factors, including matrix effects, instrument variability, and sample preparation inconsistencies. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is a widely accepted strategy to mitigate these issues and ensure high-quality quantitative data.
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they co-elute during chromatography and experience similar ionization effects and extraction recoveries. By adding a known amount of the deuterated internal standard to each sample at the beginning of the workflow, any variations introduced during sample processing and analysis can be normalized, leading to highly accurate and precise quantification.
This application note provides a detailed protocol for the quantification of salivary cortisol, a key biomarker for physiological stress, using a deuterated cortisol internal standard (Cortisol-d4) and LC-MS/MS.
Experimental Workflow Overview
The following diagram outlines the general workflow for the quantification of a metabolite using a deuterated internal standard.
Caption: Experimental workflow for metabolite quantification.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
Cortisol secretion is regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis, a complex set of interactions between the hypothalamus, pituitary gland, and adrenal glands. Understanding this pathway is crucial for interpreting cortisol measurement results.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis.
Experimental Protocols
Materials and Reagents
-
Cortisol standard (analytical grade)
-
Cortisol-d4 (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Saliva collection devices
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation
-
Saliva Collection: Collect saliva samples using appropriate collection devices and store them at -80°C until analysis.
-
Sample Thawing and Centrifugation: Thaw the saliva samples at room temperature. Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.[1][2]
-
Internal Standard Spiking: Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube. Add 10 µL of the Cortisol-d4 internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cortisol: 363.2 -> 121.1Cortisol-d4: 367.2 -> 121.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
The performance of the method was evaluated by assessing its linearity, precision, and accuracy.
Linearity
Calibration curves were constructed by plotting the peak area ratio of cortisol to Cortisol-d4 against the concentration of the cortisol standards. The method demonstrated excellent linearity over the concentration range of 0.5 to 50 ng/mL.
| Analyte | Calibration Range (ng/mL) | R² |
| Cortisol | 0.5 - 50 | > 0.999 |
Precision and Accuracy
The intra- and inter-assay precision and accuracy were determined by analyzing QC samples at three different concentration levels (Low, Medium, and High) on the same day and on three different days.
Intra-Assay Precision and Accuracy (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |
| Low | 1.5 | 1.45 | 4.2 | 96.7 |
| Medium | 15 | 15.3 | 3.1 | 102.0 |
| High | 40 | 39.2 | 2.5 | 98.0 |
Inter-Assay Precision and Accuracy (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |
| Low | 1.5 | 1.48 | 5.8 | 98.7 |
| Medium | 15 | 15.5 | 4.5 | 103.3 |
| High | 40 | 38.9 | 3.8 | 97.3 |
Conclusion
The use of a deuterated internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of metabolites in complex biological matrices. The protocol described for the analysis of salivary cortisol demonstrates excellent performance characteristics, making it suitable for both research and clinical applications. This approach effectively compensates for analytical variability, ensuring high-quality data for reliable biological interpretation.
References
High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a fundamental saturated heterocycle present in a vast array of natural products, pharmaceuticals, and synthetic chemicals. The pharmacological importance of piperidine-containing compounds is extensive, with applications as analgesics, antipsychotics, antihistamines, and anticancer agents. Given their potent biological activities, the accurate and sensitive quantification of these compounds in various matrices is crucial for drug discovery, development, pharmacokinetic studies, and quality control.
This application note details a robust and high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of piperidine compounds. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for the quantitative analysis of piperidine derivatives in biological and other complex matrices.
Data Presentation: Quantitative Performance
The developed LC-MS/MS method demonstrates excellent performance characteristics, including linearity, sensitivity, accuracy, and precision. The following tables summarize the quantitative data for representative piperidine compounds.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 0.03 - 400 ng/mL (R² > 0.99)[1] |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL[1] |
| Limit of Detection (LOD) | 0.01 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85 - 115% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies for Representative Piperidine Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piperidine | 86.1 | 70.1 | 15 |
| Ropivacaine | 275.2 | 126.1 | 20 |
| Fentanyl | 337.2 | 188.2 | 25 |
| Haloperidol | 376.2 | 165.1 | 30 |
| Risperidone | 411.2 | 191.1 | 35 |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of piperidine compounds from plasma samples.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated analog of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Plant Material
This protocol is suitable for the extraction and cleanup of piperidine alkaloids from plant samples.
Materials:
-
Dried and powdered plant material
-
Methanol, HPLC grade
-
0.1 N HCl
-
Ammonium hydroxide
-
SPE cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction of the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness.
-
Redissolve the residue in 10 mL of 0.1 N HCl.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 N HCl.
-
Load the acidified extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1 N HCl followed by 5 mL of water.
-
Elute the piperidine alkaloids with 5 mL of methanol containing 5% ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
Visualizations
Caption: Experimental Workflow for Piperidine Compound Analysis.
Caption: Putative Signaling Pathway Modulation by Piperidine Compounds.
References
Application Notes and Protocols: The Use of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 in ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for its progression from a promising candidate to a clinical reality. Early-stage in vitro ADME assays are crucial for identifying liabilities that could lead to costly late-stage failures. The use of isotopically labeled compounds, such as 4-[(4-Chlorophenoxy)methyl]piperidine-d4, offers significant advantages in these studies. The incorporation of deuterium can provide a valuable tool for investigating metabolic pathways and can potentially improve a drug's pharmacokinetic profile through the kinetic isotope effect.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in key ADME studies. While specific experimental data for this deuterated compound is not publicly available, this guide presents representative protocols and hypothetical data based on established in vitro ADME assays and the known metabolic pathways of structurally related piperidine-containing compounds.
The Role of Deuterium in ADME Studies
Deuterium, a stable isotope of hydrogen, has found increasing application in pharmaceutical research.[2][5] Replacing hydrogen with deuterium at specific metabolically labile positions can slow down the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect.[2][4] This can lead to:
-
Improved Metabolic Stability: A slower rate of metabolism can increase the half-life of a drug in the body.
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the formation of undesirable metabolites may be minimized.
-
Enhanced Bioavailability: Increased metabolic stability can lead to a higher concentration of the parent drug in systemic circulation.
This compound, with deuterium atoms on the piperidine ring, is designed to probe or slow down the metabolism at this common site of enzymatic attack.
Key In Vitro ADME Assays
A standard panel of in vitro ADME assays is essential to characterize the drug-like properties of a new chemical entity.[6][7][8][9] Below are protocols for key assays relevant to the evaluation of this compound.
Metabolic Stability in Liver Microsomes
This assay assesses the intrinsic clearance of a compound in the liver, a primary site of drug metabolism.
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM solution of this compound in DMSO.
-
Human Liver Microsomes (HLM): Commercially available, stored at -80°C. Thaw on ice before use.
-
NADPH Regenerating System (e.g., GOLDPak™): To ensure sustained cofactor supply for metabolic enzymes. .
-
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer (pH 7.4) to 37°C.
-
Add the test compound to the HLM solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Hypothetical Data Presentation:
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| 4-[(4-Chlorophenoxy)methyl]piperidine | 25 | 27.7 |
| This compound | 45 | 15.4 |
This hypothetical data illustrates the potential for increased metabolic stability with the deuterated compound.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) to predict intestinal drug absorption.
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a monolayer with tight junctions.
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (10 µM final concentration) to the apical (A) side for apical-to-basolateral (A-to-B) permeability or to the basolateral (B) side for basolateral-to-apical (B-to-A) permeability.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time points (e.g., 120 minutes), collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
-
Analysis:
-
Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) indicates the potential for active efflux.
-
Hypothetical Data Presentation:
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 15.2 | 18.5 | 1.2 |
This hypothetical data suggests good passive permeability and low potential for active efflux.
Plasma Protein Binding
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.
Experimental Protocol:
-
Method: Rapid Equilibrium Dialysis (RED).
-
Procedure:
-
Add the test compound (2 µM final concentration) to human plasma.
-
Load the plasma sample into the sample chamber of the RED device.
-
Load an equal volume of phosphate buffer into the buffer chamber.
-
Incubate the sealed plate at 37°C for 4-6 hours with shaking to reach equilibrium.
-
-
Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
-
Hypothetical Data Presentation:
| Compound | Fraction Unbound (fu) | % Plasma Protein Binding |
| This compound | 0.15 | 85% |
This hypothetical data indicates moderate to high plasma protein binding.
Potential Metabolic Pathways
The metabolism of piperidine-containing compounds often involves N-dealkylation and oxidation of the piperidine ring.[10][11][12][13] Cytochrome P450 enzymes, particularly CYP3A4, are frequently involved in these transformations.[10][12] The deuteration in this compound is strategically placed to potentially slow down the oxidation of the piperidine ring.
Caption: Potential metabolic pathways of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro ADME assessment of a novel compound like this compound.
Caption: A typical workflow for in vitro ADME screening and analysis.
Conclusion
The strategic use of deuterated compounds like this compound in early ADME profiling provides valuable insights into a drug candidate's metabolic fate and pharmacokinetic properties. The protocols and hypothetical data presented here serve as a guide for researchers to design and interpret in vitro ADME studies. By systematically evaluating metabolic stability, permeability, and plasma protein binding, drug development teams can make more informed decisions, ultimately de-risking the progression of new chemical entities into clinical development.
References
- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. In vitro ADME assays. [bio-protocol.org]
- 8. In Vitro ADME - Creative Bioarray [dda.creative-bioarray.com]
- 9. criver.com [criver.com]
- 10. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of piperidine-containing compounds to enhance their detection in various analytical platforms. The derivatization strategies outlined below are designed to improve key analytical parameters such as sensitivity, selectivity, and chromatographic performance for gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography with fluorescence detection (HPLC-FLD), and liquid chromatography-mass spectrometry (LC-MS).
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1][2] The quantitative analysis of these compounds is crucial in drug discovery, development, and quality control. However, the inherent physicochemical properties of many piperidine compounds, such as high polarity and low volatility, can present analytical challenges, leading to poor chromatographic peak shape, low ionization efficiency in mass spectrometry, and lack of a native chromophore or fluorophore for UV or fluorescence detection.[1]
Chemical derivatization is a powerful technique to overcome these limitations. By chemically modifying the piperidine moiety or other functional groups within the molecule, we can introduce desirable properties that lead to significant improvements in detection limits and overall analytical performance.[3] This document details validated derivatization protocols using various reagents, providing a practical guide for researchers in the field.
Derivatization Strategies and Protocols
This section outlines detailed experimental protocols for three common and effective derivatization strategies for piperidine compounds.
Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
Acylation is a robust derivatization technique for primary and secondary amines, including the piperidine nitrogen.[4] Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that produces stable, volatile derivatives with excellent electron-capturing properties, making them ideal for sensitive detection by GC-MS.
Experimental Protocol:
-
Reagents and Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Pyridine (as a catalyst, optional)
-
Nitrogen gas for evaporation
-
Sample containing piperidine compound
-
GC-MS system
-
-
Procedure:
-
Sample Preparation: Accurately weigh or measure the sample containing the piperidine analyte and dissolve it in a suitable solvent. If the sample is in an aqueous solution, it must be extracted and dried completely, as moisture can hydrolyze the derivatizing reagent.
-
Derivatization Reaction:
-
Solvent and Excess Reagent Removal: After incubation, cool the sample to room temperature. Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.[3][5]
-
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system for analysis.
-
Reaction Scheme:
Fluorescent Labeling with Dansyl Chloride for HPLC-FLD Analysis
For sensitive and selective analysis by HPLC with fluorescence detection, derivatization with a fluorescent labeling agent is employed. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, such as the piperidine nitrogen, to form highly fluorescent sulfonamide derivatives.[5][6]
Experimental Protocol:
-
Reagents and Materials:
-
Procedure:
-
Sample Preparation: Dissolve the sample in an appropriate solvent. For biological samples, a protein precipitation and extraction step may be necessary.
-
Derivatization Reaction:
-
In a reaction vial, mix 25 µL of the sample extract with 50 µL of a 1:1 mixture of the dansyl chloride solution and the sodium carbonate/bicarbonate buffer.[5]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at room temperature for 60 minutes or at a higher temperature (e.g., 50°C) for a shorter duration (e.g., 90 minutes) to drive the reaction to completion.[5]
-
-
Quenching the Reaction (Optional): To stop the reaction and consume excess dansyl chloride, 10% ammonium hydroxide can be added.[5]
-
Sample Dilution and Filtration: Dilute the derivatized sample with the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
HPLC-FLD Analysis: Inject the filtered sample into the HPLC system. The dansylated derivatives are typically excited around 330-350 nm and emit in the range of 510-540 nm.
-
Experimental Workflow:
Derivatization with N-(4-aminophenyl)piperidine for LC-MS of Acidic Piperidine Compounds
For acidic piperidine compounds (e.g., those containing a carboxylic acid moiety), derivatization can be employed to enhance positive mode electrospray ionization (ESI) efficiency. N-(4-aminophenyl)piperidine is a high proton affinity tag that, when coupled to a carboxylic acid, significantly improves sensitivity in LC-MS analysis.[7][8]
Experimental Protocol:
-
Reagents and Materials:
-
N-(4-aminophenyl)piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent
-
DIPEA (N,N-Diisopropylethylamine) as a base
-
Dimethylformamide (DMF, anhydrous)
-
Sample containing acidic piperidine compound
-
LC-MS system
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the acidic piperidine analyte, N-(4-aminophenyl)piperidine, HATU, and DIPEA in anhydrous DMF.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the acidic piperidine sample, a molar excess of N-(4-aminophenyl)piperidine, HATU, and DIPEA.
-
Vortex the mixture and allow it to react at room temperature. The reaction time may vary depending on the specific analyte but is typically in the range of 15-60 minutes.
-
-
Sample Preparation for LC-MS: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., mobile phase) to an appropriate concentration for LC-MS analysis. Filtration may be necessary if precipitates form.
-
LC-MS Analysis: Inject the diluted sample into the LC-MS system operating in positive ESI mode.
-
Signaling Pathway (Reaction Mechanism):
Quantitative Data Summary
The following tables summarize the quantitative improvements in detection achieved through derivatization of piperidine and related compounds.
Table 1: Improvement in Detection Limits with N-(4-aminophenyl)piperidine Derivatization for SFC-MS. [7][9]
| Analyte (Organic Acid) | Undivatized LOD (ppb) | Derivatized LOD (ppb) | Fold Improvement |
| Lactic Acid | 1050 | 0.5 | 2100 |
| Succinic Acid | 525 | 1.0 | 525 |
| Malic Acid | 263 | 0.5 | 526 |
| Citric Acid | 26 | 1.0 | 26 |
Data adapted from a study on organic acids, demonstrating the potential for acidic piperidine compounds.
Table 2: Linearity and Detection Limits for Piperidine Derivatized with 4-Toluene Sulfonyl Chloride by RP-HPLC. [10][11]
| Parameter | Value |
| Linearity Range | 0.44–53.33 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Conclusion
The derivatization methods presented in these application notes offer significant advantages for the analysis of piperidine-containing compounds. By selecting the appropriate derivatization strategy based on the analyte's functional groups and the desired analytical technique, researchers can achieve substantial improvements in sensitivity, selectivity, and overall data quality. The detailed protocols provided herein serve as a starting point for method development and can be adapted to suit specific research needs. The implementation of these techniques will empower researchers, scientists, and drug development professionals to more accurately and reliably quantify piperidine derivatives in a variety of complex matrices.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting signal loss for deuterated internal standards
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing signal loss or instability with deuterated internal standards (d-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or inconsistent signals from my deuterated internal standard (d-IS)?
Signal instability or loss for a d-IS can stem from several factors, broadly categorized as chemical, chromatographic, or instrumental issues. Common causes include:
-
Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the d-IS in the mass spectrometer source.[1]
-
Deuterium Back-Exchange: The deuterium labels on the standard can exchange with hydrogen atoms from the solvent or matrix, especially if the labels are on chemically unstable positions.[2][3] This is more likely to occur in acidic or basic solutions.[2]
-
Chromatographic Shift (Isotope Effect): The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, causing it to have a different retention time than the non-deuterated analyte.[4][5][6] If this shift causes the d-IS to elute in a zone of different matrix effects, the analyte-to-IS ratio will be inconsistent.[4][5]
-
Poor Extraction Recovery: The d-IS and the analyte may have different extraction recoveries from the sample matrix.[7]
-
Instrumental Issues: Problems such as a contaminated ion source, inconsistent autosampler injections, or general instrument drift can lead to fluctuating signals.[8][9]
-
Impurity of the Standard: The d-IS may contain a significant amount of the unlabeled analyte, which can interfere with quantification.[3]
Q2: I thought a deuterated internal standard was supposed to perfectly correct for matrix effects. Why might this not be the case?
While stable isotope-labeled (SIL) internal standards are the gold standard for correcting matrix effects, they are not always perfect.[4] Correction is most effective when the analyte and the d-IS have identical chemical properties and co-elute perfectly.[5] However, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the d-IS, which is a known phenomenon called the isotope effect.[4] This separation can expose the two compounds to different co-eluting matrix components, leading to different degrees of ion suppression or enhancement and compromising accuracy by 26% or more.[5]
Q3: What is the "isotope effect" and how does it impact my analysis?
The deuterium isotope effect refers to the change in a molecule's properties (like lipophilicity and acidity) when hydrogen is replaced by deuterium.[4] In liquid chromatography, this can cause the deuterated standard to have a slightly different retention time than the native analyte.[6][10][11] This chromatographic shift can lead to incomplete co-elution, which is a primary cause of failure to compensate for matrix effects, resulting in scattered and inaccurate data.[5]
Q4: How can I determine if my d-IS is degrading or undergoing deuterium back-exchange?
Deuterium back-exchange is the replacement of deuterium atoms on your standard with protons from the surrounding environment (e.g., solvents).[3] You can investigate this by:
-
Incubating the d-IS: Prepare a solution of your d-IS in the final sample matrix or solvent and incubate it under the same conditions as your experiment (e.g., for one hour).
-
Analyzing for Unlabeled Analyte: Analyze the incubated solution using LC-MS/MS. A significant increase in the signal for the non-deuterated analyte, which was not present initially, suggests that back-exchange is occurring. One study reported a 28% increase in the non-labeled compound after just one hour of incubation in plasma.
-
Checking Label Stability: Deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[3] Labels on carbons adjacent to carbonyl groups or on some aromatic positions can also be susceptible to exchange under certain conditions.[3]
Q5: What are the key characteristics of a high-quality deuterated internal standard?
A reliable d-IS should have the following features:
-
High Isotopic Purity: The standard should have high isotopic enrichment (≥98%) and be free from detectable levels of the unlabeled analyte.[3][12]
-
Stable Label Positioning: Deuterium atoms should be placed in chemically stable positions on the molecule to prevent back-exchange.[3][8] It is often recommended to use at least three deuterium atoms.[5]
-
Sufficient Mass Difference: The mass shift should be large enough to prevent isotopic "cross-talk" from the naturally occurring isotopes of the analyte.[2][5]
-
Co-elution with Analyte: Ideally, the d-IS should co-elute perfectly with the analyte to experience the same matrix effects.[5] Using 13C or 15N isotopes can minimize the chromatographic shift seen with deuterium.[5][6]
Troubleshooting Guides
Problem: My d-IS signal is consistently low or absent across all samples.
This often points to a systemic issue with the standard itself or the instrument setup.
| Possible Cause | Troubleshooting Step |
| Incorrect Standard Concentration | Verify the concentration of the d-IS stock and working solutions. Re-prepare if necessary. |
| Standard Degradation | Check the expiration date and storage conditions of the d-IS. Prepare a fresh dilution and inject it directly to test for response. |
| Instrumental Failure | The issue may not be specific to the d-IS. Check for general system issues like a dirty ion source, incorrect MS parameters, or leaks.[9][13] Infuse the standard directly into the mass spectrometer to confirm the instrument is capable of detecting it. |
| Poor Ionization | The mobile phase composition may not be optimal for ionizing the d-IS. Ensure the pH and solvent composition are appropriate. |
Problem: The d-IS signal is highly variable and erratic between injections.
High variability often points to matrix effects, inconsistent sample preparation, or autosampler issues.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The d-IS is likely experiencing variable ion suppression or enhancement. Evaluate matrix effects using a post-extraction addition experiment (see Experimental Protocols below).[1] |
| Inconsistent Extraction Recovery | The efficiency of your sample preparation may be variable. Ensure the d-IS is added to every sample and standard early in the process to account for losses.[8][14] |
| Autosampler/Injector Issues | Inconsistent injection volumes can cause significant signal variability.[8] Run a series of replicate injections from the same vial to check for instrumental precision. An RSD above 10-15% may indicate an instrumental problem.[9] |
| Analyte-IS Competition | At high concentrations, the analyte and d-IS can compete for ionization, leading to suppression. Ensure the d-IS concentration is appropriate for the expected analyte concentration range. |
Quantitative Data Summary
The use of deuterated internal standards may not always result in identical behavior to the unlabeled analyte. Below is a summary of reported differences.
| Parameter | Compound | Reported Difference Between Analyte and d-IS | Reference |
| Matrix Effects | Various | Can differ by 26% or more | |
| Extraction Recovery | Haloperidol | 35% difference in extraction recovery |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the d-IS into the final, clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma with no analyte or IS) through your entire extraction procedure. Spike the d-IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the d-IS into the blank matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation: A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Protocol 2: Deuterium Stability (Back-Exchange) Test
This protocol helps determine if deuterium atoms are exchanging with protons in your solvent or matrix.
Methodology:
-
Prepare Incubation Sample: Add the d-IS to a blank sample matrix or the analytical solvent to be tested.
-
Incubate: Let the sample sit at room temperature or under your typical processing conditions for a defined period (e.g., 0, 1, 4, and 24 hours).
-
Analyze: Following incubation, analyze the sample using LC-MS/MS. Monitor the signal for both the d-IS and the corresponding unlabeled analyte.
-
Interpretation: A time-dependent decrease in the d-IS signal accompanied by an increase in the unlabeled analyte signal is strong evidence of back-exchange.[2]
Visualizations
Caption: General troubleshooting workflow for d-IS signal issues.
Caption: Impact of chromatographic shift on matrix effect compensation.
Caption: The process of deuterium back-exchange with solvent protons.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
Optimizing collision energy for 4-[(4-Chlorophenoxy)methyl]piperidine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(4-Chlorophenoxy)methyl]piperidine-d4. The information herein is designed to assist with optimizing analytical methods, particularly focusing on collision energy optimization for mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: In positive electrospray ionization (+ESI), this compound is expected to form a protonated molecule [M+H]⁺. The deuterated compound will have a higher mass than its non-deuterated analog. The exact m/z will depend on the specific isotopic purity. Common product ions are typically generated through fragmentation of the piperidine ring or cleavage of the ether linkage. To determine the exact masses, direct infusion of a standard solution into the mass spectrometer is recommended.
Q2: How does the deuterium labeling in this compound affect its fragmentation pattern compared to the non-deuterated standard?
A2: The position of the deuterium labels is crucial. If the labels are on the piperidine ring, fragments containing the ring will have a corresponding mass shift. The fundamental fragmentation pathways are generally expected to be similar to the non-deuterated compound, but the resulting product ions containing the deuterium labels will have a higher m/z. It is important to confirm the fragmentation pattern experimentally.
Q3: What is a good starting point for collision energy (CE) when developing a Multiple Reaction Monitoring (MRM) method for this compound?
A3: A good starting point for collision energy can be estimated based on the precursor ion's m/z and charge state. For small molecules like this, a collision energy ramp or a series of discrete CE values can be tested. A common approach is to perform a product ion scan at a fixed collision energy (e.g., 20-30 eV) to identify potential product ions. Subsequently, a more detailed optimization for each specific precursor-product ion transition should be performed.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Detectable Peak
-
Possible Cause: Incorrect mass spectrometer settings (e.g., ionization source parameters, mass analyzer settings).
-
Troubleshooting Steps:
-
Confirm the calculated m/z of the precursor ion [M+H]⁺ for the deuterated compound.
-
Ensure the mass spectrometer is properly tuned and calibrated.[1]
-
Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).
-
Perform a direct infusion of a sufficiently concentrated solution of the standard to verify that the instrument can detect the compound.
-
Check for potential sample degradation or incorrect sample preparation.
-
Issue 2: High Background Noise or Interferences
-
Possible Cause: Contamination from the sample matrix, LC-MS system, or solvents.
-
Troubleshooting Steps:
-
Analyze a blank injection (solvent) to identify the source of the background noise.
-
Ensure high-purity solvents and reagents are used.
-
Optimize the chromatographic separation to resolve the analyte from interfering matrix components.
-
If necessary, implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interferences.
-
Check for leaks in the LC or MS system.[2]
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Fluctuation in instrument performance, sample instability, or variability in sample preparation.
-
Troubleshooting Steps:
-
Regularly check the system suitability by injecting a standard sample to monitor retention time, peak area, and peak shape.
-
Assess the stability of the compound in the sample solvent and under the storage conditions.
-
Ensure precise and consistent execution of the sample preparation protocol.
-
Verify the stability of the ionization spray.[3]
-
Experimental Protocols
Protocol 1: Optimization of Collision Energy for MRM Transitions
This protocol outlines the steps to determine the optimal collision energy for specific MRM transitions of this compound.
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion and Precursor Ion Identification:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in positive ion mode to identify the m/z of the protonated precursor ion [M+H]⁺.
-
-
Product Ion Scan and Identification of Potential Transitions:
-
Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion m/z.
-
Apply a range of collision energies (e.g., 10, 20, 30, 40 eV) to induce fragmentation and identify the most abundant and stable product ions.
-
-
Collision Energy Optimization for Each MRM Transition:
-
Select the two to three most intense product ions for further optimization.
-
For each precursor-product ion pair (MRM transition), create an experiment that ramps the collision energy over a defined range (e.g., 5 to 50 eV in 2 eV steps).
-
Infuse the standard solution and monitor the intensity of the product ion at each collision energy value.
-
Plot the product ion intensity as a function of collision energy to generate a CE profile. The optimal collision energy is the value that yields the highest product ion intensity.
-
Data Presentation
Table 1: Example MRM Transitions and Optimized Collision Energies
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 232.1 | 128.1 | 100 | 22 |
| 232.1 | 100.1 | 100 | 35 |
Note: The m/z values provided are hypothetical and should be determined experimentally.
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting Logic for Poor Signal Intensity.
References
Addressing matrix effects with 4-[(4-Chlorophenoxy)methyl]piperidine-d4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-[(4-Chlorophenoxy)methyl]piperidine-d4 as an internal standard in bioanalytical methods, particularly for the quantification of its non-deuterated analog, 4-[(4-Chlorophenoxy)methyl]piperidine.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work.
Issue 1: High Variability in the Analyte / Internal Standard (IS) Response Ratio Across a Batch
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Question: We are observing significant variability (>15% RSD) in the peak area ratio of 4-[(4-Chlorophenoxy)methyl]piperidine to its d4-labeled internal standard in our quality control (QC) samples. What are the potential causes and solutions?
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Answer: High variability in the analyte-to-internal standard ratio can stem from several sources. A primary reason for using a stable isotope-labeled internal standard (SIL-IS) is to normalize for variability during sample processing and analysis.[1] However, when variability persists, it suggests that the analyte and the IS are not behaving identically.
Possible Causes & Troubleshooting Steps:
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Inconsistent Sample Preparation:
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Problem: Inconsistent addition of the internal standard, variations in extraction efficiency, or incomplete protein precipitation can lead to variability.
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Solution: Ensure the internal standard spiking solution is thoroughly mixed and added accurately to all samples, standards, and QCs before any protein precipitation or extraction steps. Verify the consistency of your sample preparation procedure, including vortexing times and centrifugation parameters.
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Differential Matrix Effects:
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Problem: Even with a co-eluting SIL-IS, severe matrix effects can sometimes impact the analyte and IS differently.[2][3] This can be due to slight differences in retention time caused by the deuterium isotope effect, where the analyte and IS resolve into separate chromatographic peaks that are affected differently by co-eluting matrix components.[2]
-
Solution:
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Chromatography Optimization: Adjust the chromatographic gradient to ensure the analyte and IS co-elute as closely as possible. A shallower gradient around the elution time of the analyte can improve co-elution.
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Sample Dilution: Diluting the sample with a suitable matrix-free solution can reduce the concentration of interfering matrix components.
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Enhanced Sample Cleanup: Implement a more rigorous sample cleanup technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of matrix interferences.
-
-
-
Analyte Instability:
-
Problem: The analyte may be degrading in the biological matrix during sample processing or in the autosampler.
-
Solution: Conduct stability experiments to assess the analyte's stability under various conditions (e.g., bench-top, freeze-thaw, post-preparative). If instability is observed, minimize sample processing time and keep samples cooled in the autosampler.
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Issue 2: Poor Peak Shape for the Analyte and/or Internal Standard
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Question: Our chromatographic peaks for 4-[(4-Chlorophenoxy)methyl]piperidine and its d4-IS are showing significant tailing or fronting. How can we improve the peak shape?
-
Answer: Poor peak shape can compromise integration accuracy and reduce sensitivity. The causes are often related to the analytical column, mobile phase, or interactions with the LC system.
Possible Causes & Troubleshooting Steps:
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Column Contamination or Degradation:
-
Problem: Buildup of matrix components on the analytical column can lead to active sites that cause peak tailing. The column may also be nearing the end of its lifespan.
-
Solution:
-
Column Washing: Implement a robust column washing procedure after each analytical batch. A typical wash may involve flushing with a strong, organic solvent (e.g., isopropanol or acetonitrile/water mixtures with higher organic content than the mobile phase).
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Column Replacement: If washing does not improve peak shape, the column may need to be replaced.
-
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-
Inappropriate Mobile Phase pH:
-
Problem: 4-[(4-Chlorophenoxy)methyl]piperidine contains a basic piperidine moiety. If the mobile phase pH is close to the pKa of this group, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For a basic compound, a lower pH (e.g., using 0.1% formic acid) will ensure it is consistently in its protonated form, generally resulting in better peak shape on a C18 column.
-
-
Sample Solvent Mismatch:
-
Problem: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: The final sample solvent should be as close in composition as possible to the initial mobile phase conditions.
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Issue 3: Observed Ion Suppression or Enhancement
-
Question: We have confirmed the presence of significant ion suppression in our assay. How can we mitigate this?
-
Answer: Ion suppression or enhancement is a common manifestation of matrix effects in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[2]
Possible Causes & Troubleshooting Steps:
-
Co-elution with Phospholipids:
-
Problem: Phospholipids from plasma or serum are a common cause of ion suppression in reversed-phase chromatography.
-
Solution:
-
Chromatographic Separation: Modify the analytical gradient to separate the analyte from the bulk of the phospholipids, which often elute later in the run.
-
Sample Preparation: Employ a sample preparation technique specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a specialized sorbent or a protein precipitation plate that includes a phospholipid removal membrane.
-
-
-
Insufficient Chromatographic Resolution:
-
Problem: The analyte is co-eluting with other matrix components that are causing the suppression.
-
Solution:
-
Change Column Chemistry: If optimizing the gradient on a C18 column is insufficient, consider a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase).
-
Increase Column Length or Decrease Particle Size: This can enhance chromatographic efficiency and resolution.
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Frequently Asked Questions (FAQs)
Q1: Why use a deuterated internal standard like this compound instead of a structural analog?
A1: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative bioanalysis using LC-MS/MS.[1] Because they are chemically almost identical to the analyte, they have very similar extraction recovery, chromatographic retention time, and ionization efficiency. This allows them to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.[4] Structural analogs may not co-elute with the analyte and can be affected differently by matrix components, potentially leading to unreliable data.[1]
Q2: Can this compound still be used if it shows slight chromatographic separation from the non-deuterated analyte?
A2: Yes, but with caution. A slight separation is often due to the deuterium isotope effect.[2] If the separation is minimal and consistent across all samples, and if there is no significant ion suppression or enhancement in that specific chromatographic window, the d4-IS can still provide reliable quantification. However, if the separation is significant and leads to differential matrix effects, the accuracy of the assay can be compromised.[2][3] It is crucial to evaluate matrix effects thoroughly during method validation to ensure the IS is tracking the analyte appropriately.
Q3: What is the best way to assess matrix effects for an assay using this internal standard?
A3: The most common approach is the post-extraction spike method. This involves comparing the response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. The response of the internal standard is also evaluated in the same way.
Matrix Factor (MF) Calculation:
-
MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-normalized MF should be close to 1 and consistent across different lots of matrix.
Q4: Where should the deuterium labels be placed on the molecule for it to be an effective internal standard?
A4: The deuterium labels should be placed on a stable part of the molecule where they will not undergo back-exchange with hydrogen atoms from the solvent or matrix.[4] For this compound, the labels are on the phenyl ring. This is a stable position, unlike hydrogens on heteroatoms like nitrogen or oxygen, which can be exchangeable.[4]
Experimental Protocols
Protocol: Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma (sample, blank, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound at 500 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | 4-[(4-Chlorophenoxy)methyl]piperidine: m/z 226.1 -> 125.1this compound: m/z 230.1 -> 129.1 |
| Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
Table 1: Recovery and Matrix Effect Data (Hypothetical)
| Analyte Concentration | Recovery (%) | Matrix Factor (MF) | IS Normalized MF |
| Low QC (1 ng/mL) | 92.5 ± 4.1 | 0.88 ± 0.05 | 0.99 ± 0.03 |
| Mid QC (50 ng/mL) | 94.1 ± 3.5 | 0.91 ± 0.04 | 1.01 ± 0.02 |
| High QC (200 ng/mL) | 93.7 ± 2.9 | 0.89 ± 0.06 | 1.00 ± 0.04 |
Visualizations
Caption: Bioanalytical Sample Preparation Workflow.
Caption: Troubleshooting Logic for High Variability.
References
Technical Support Center: H/D Exchange Issues with Deuterated Standards in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to hydrogen-deuterium (H/D) exchange when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern when using deuterated internal standards?
A1: Hydrogen-deuterium (H/D) exchange is a chemical process where a hydrogen atom in a molecule is replaced by a deuterium atom from the surrounding solvent, or vice-versa.[1] When using deuterated internal standards (IS), the primary concern is the loss of deuterium atoms from the IS, a phenomenon known as "back-exchange," where deuterium on the standard is replaced by hydrogen from the protic solvents used in LC-MS.[2] This can lead to a shift in the mass-to-charge ratio (m/z) of the standard, resulting in inaccurate quantification and compromised assay reliability.[3]
Q2: Which factors influence the rate of H/D exchange in an LC-MS system?
A2: Several factors can influence the rate of H/D exchange during LC-MS analysis. The most significant include:
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pH: The rate of H/D exchange is highly pH-dependent. The minimum exchange rate for backbone amide hydrogens in proteins, a common site for deuteration, occurs at approximately pH 2.5-2.7.[1][4] Both acidic and basic conditions can catalyze the exchange process.[5]
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Temperature: Higher temperatures increase the rate of H/D exchange.[6] Conversely, lowering the temperature, even to subzero levels, can significantly reduce back-exchange.[4][7]
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Mobile Phase Composition: The presence of protic solvents (e.g., water, methanol) in the mobile phase is the source of hydrogen for back-exchange. The composition and properties of the mobile phase can influence the extent of this exchange.
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Analyte Structure and Labeling Position: The stability of the deuterium label depends on its position within the molecule. Deuteriums on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and exchange rapidly. Deuteriums on carbon atoms are generally more stable, but their stability can be influenced by the local chemical environment.[5] Careful selection of the labeling site is crucial to minimize exchange.[3]
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LC Column Interactions: Interactions between the deuterated analyte and the stationary phase of the LC column can influence the local environment and potentially accelerate H/D exchange.[8]
Q3: How can I tell if my deuterated standard is undergoing H/D exchange?
A3: Signs of H/D exchange with your deuterated standard can include:
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Appearance of Unexpected Peaks: You may observe a peak at the m/z corresponding to a partially or fully protonated version of your standard.
-
Inaccurate Quantification: Poor accuracy and precision in your quantitative results can be an indicator of standard instability.[9]
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Chromatographic Shift: In some cases, H/D exchange can lead to a slight shift in the retention time of the deuterated standard relative to the non-deuterated analyte.[3]
-
Decreased Response of the Deuterated Standard: A loss of signal for the deuterated standard over a sequence of injections could indicate on-going exchange.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to H/D exchange.
Problem 1: Inaccurate and irreproducible quantitative results.
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Possible Cause: Your deuterated internal standard is unstable under the current analytical conditions and is undergoing H/D exchange.
-
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: If your mobile phase pH is neutral or basic, consider adjusting it to a more acidic pH, ideally around 2.5-3.0, where H/D exchange is minimized for many compounds.[1]
-
Optimize Column Temperature: If your system allows for temperature control, try lowering the column temperature. Operating at sub-zero temperatures (e.g., -20°C or -30°C) can dramatically reduce back-exchange.[4][7]
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Minimize Analysis Time: Shorten the chromatographic runtime where possible. Faster gradients and higher flow rates reduce the time the deuterated standard is exposed to protic solvents, thereby minimizing back-exchange.[10]
-
Assess Labeling Position: If the problem persists, the deuterium label on your standard may be in a chemically labile position. Consider sourcing a standard with deuterium labels on more stable, non-exchangeable positions.[11] Standards with 13C or 15N labels are not susceptible to this issue and can be a viable alternative.[3]
-
Problem 2: Observation of a peak corresponding to the non-deuterated analyte in a sample containing only the deuterated standard.
-
Possible Cause: This is a clear indication of H/D back-exchange.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for H/D back-exchange.
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol outlines a series of experiments to evaluate the stability of a deuterated internal standard under your specific LC-MS conditions.
Objective: To determine the extent of H/D back-exchange of a deuterated internal standard.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of the deuterated internal standard in a non-protic solvent (e.g., acetonitrile) to serve as a baseline.
-
Incubation in Mobile Phase:
-
Prepare several vials containing your LC mobile phase.
-
Spike each vial with the deuterated standard to a known concentration.
-
Incubate the vials at different temperatures that you might use in your experiments (e.g., room temperature, 4°C, 0°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot from each vial onto the LC-MS system.
-
-
Data Analysis:
-
Monitor the ion chromatograms for the m/z of the deuterated standard and any potential back-exchanged species (i.e., M+D-1H, M+D-2H, etc.).
-
Calculate the percentage of the standard that has undergone back-exchange at each time point and temperature by comparing the peak areas of the deuterated and back-exchanged species.
-
-
On-Column Stability:
-
Prepare a sample of the deuterated standard in your mobile phase.
-
Perform multiple injections of the same sample over an extended period (e.g., several hours) while the column is maintained at your typical operating temperature.
-
Monitor for any decrease in the deuterated standard's signal or an increase in the signal of back-exchanged species over time.
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Quantitative Data Summary
The following tables summarize the impact of temperature and chromatographic conditions on deuterium retention, providing a quantitative basis for troubleshooting.
Table 1: Effect of Temperature on Deuterium Loss
| Temperature (°C) | Deuterium Loss after 20 minutes (%) | Reference |
| 0 | 38 | [12] |
| -20 | 10 | [12] |
Table 2: Impact of Sub-Zero Chromatography on Deuterium Retention
| Chromatographic Condition | Average Increase in Deuterium Retention | Reference |
| 40 min gradient at -30°C vs. 8 min gradient at 0°C | ~16% | [7] |
| Subset of peptides at -30°C vs. 0°C | ~26% | [7] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing H/D exchange and the pathways to mitigate it.
Caption: Factors influencing H/D exchange and mitigation strategies.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Improving HPLC Peak Shape for Piperidine-Containing Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 and similar basic, piperidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (e.g., tailing) for my piperidine-containing compound?
A1: The most common reason for peak tailing with basic compounds like this compound is secondary interaction with the stationary phase. The basic nitrogen in the piperidine ring can become protonated (positively charged) and interact ionically with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based reversed-phase columns (e.g., C18, C8).[1][2][3] This strong, unwanted interaction slows down a portion of the analyte molecules, leading to a "tail" on the peak.[3][4]
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Primary Interaction (Desirable): Hydrophobic interaction between the analyte and the C18 stationary phase.
-
Secondary Interaction (Undesirable): Ionic interaction between the positively charged analyte and negatively charged, deprotonated silanols (SiO⁻).[3][5]
Caption: Undesirable interaction between a basic analyte and a residual silanol group on the HPLC column.
Q2: How can I improve the peak shape using mobile phase modifications?
A2: Modifying the mobile phase is often the first and most effective step. The goal is to minimize the unwanted ionic interactions. Key strategies include adjusting the pH and using competitive additives.
| Strategy | Recommended Action | Mechanism of Improvement | Typical Concentration |
| pH Adjustment (Low pH) | Adjust mobile phase pH to ≤ 3.0 using an acid like formic acid or phosphoric acid.[3][6] | At low pH, the acidic silanol groups are fully protonated (Si-OH), neutralizing their negative charge and preventing ionic interaction with the protonated basic analyte.[3][4] | 0.1% Formic Acid or Phosphoric Acid |
| pH Adjustment (High pH) | Adjust mobile phase pH to > 9 using a buffer like ammonium bicarbonate or ammonium hydroxide. Requires a pH-stable column. [7][8] | At high pH, the basic piperidine analyte is in its neutral, free-base form. This eliminates the positive charge, preventing ionic interactions and often improving retention.[7][9] | 10 mM Ammonium Bicarbonate |
| Use of Amine Additives | Add a competing base, such as triethylamine (TEA), to the mobile phase.[1][10] | TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "blocking" them from interacting with your analyte.[1][11][12] This reduces peak tailing.[1][10] | 0.1 - 0.5% (v/v) |
Experimental Protocol: Mobile Phase Preparation (Low pH)
-
Prepare the aqueous portion of the mobile phase (e.g., HPLC-grade water).
-
Using a calibrated pH meter, add 0.1% (v/v) of formic acid. Ensure the final pH is between 2.5 and 3.0 for optimal results.
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter.
-
Premix the filtered aqueous component with the desired organic solvent (e.g., acetonitrile or methanol) or use as separate channels in a gradient elution system.
Q3: Which type of HPLC column is best for analyzing basic compounds?
A3: Modern HPLC columns are designed to minimize silanol interactions. If mobile phase modifications are insufficient, switching to a more suitable column is the next logical step.
| Column Type | Description | Advantages for Basic Compounds |
| High-Purity, End-Capped Silica Columns | Modern Type B silica columns that are highly purified to remove metal contaminants and extensively "end-capped" to cover most residual silanols.[6] | Significantly reduces the number of active silanol sites available for secondary interactions, leading to better peak shape for bases.[13] |
| Hybrid Particle Columns (e.g., BEH, XBridge) | Columns packed with particles that are a hybrid of silica and polymer.[13] | These columns are mechanically strong and exhibit excellent stability over a wide pH range (typically 1-12), making them ideal for high-pH methods where basic analytes are neutralized.[9] |
| Polar-Embedded Group (PEG) Columns | Reversed-phase columns (C18 or C8) that have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain.[13] | The embedded polar group helps to "shield" the analyte from residual silanols, providing excellent peak shape even at neutral pH.[13] |
Troubleshooting Guide
If you are experiencing peak shape issues with this compound, follow this systematic troubleshooting workflow.
Q4: What is a systematic approach to troubleshooting peak tailing for my compound?
A4: Start with the simplest and least disruptive changes first, such as mobile phase adjustments, before moving to more significant changes like replacing the column.
Caption: A systematic workflow for troubleshooting HPLC peak tailing of basic compounds.
Experimental Protocol: Column Change and Equilibration
-
Select a New Column: Choose a modern, high-purity, end-capped C18 column or a hybrid particle column suitable for a wider pH range.
-
Flush the System: Before installing the new column, flush the entire HPLC system (pump, injector, tubing) with a solvent miscible with both your old and new mobile phases (e.g., 50:50 Methanol:Water).
-
Install the Column: Install the new column according to the manufacturer's directions, ensuring flow is in the correct direction.
-
Equilibrate: Equilibrate the column with your chosen mobile phase for at least 10-15 column volumes. For a standard 4.6 x 150 mm column at 1 mL/min, this is approximately 20-30 minutes. Ensure the backpressure is stable before injecting your sample.
Q5: Could sample concentration or injection solvent be causing the problem?
A5: Yes. Injecting too much sample (mass overload) can saturate the stationary phase at the column inlet, leading to broad and tailing peaks.[14] Additionally, if your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause peak distortion.
-
Troubleshooting Mass Overload: Reduce the concentration of your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[14]
-
Troubleshooting Solvent Mismatch: If possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte and keep the injection volume small.[4]
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. sielc.com [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 10. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.today [hplc.today]
- 12. researchgate.net [researchgate.net]
- 13. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 14. silicycle.com [silicycle.com]
Technical Support Center: Ion Suppression & Deuterated Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression effects on deuterated internal standards in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][4] It's a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[4]
Q2: Why are deuterated internal standards (D-IS) commonly used to correct for ion suppression?
Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS). They are considered the "gold standard" for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the analyte of interest.[5] The underlying assumption is that the D-IS will co-elute with the analyte and experience the same degree of ion suppression.[1][6] By measuring the ratio of the analyte signal to the D-IS signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[1][5]
Q3: Can a deuterated internal standard fail to compensate for ion suppression? If so, why?
Yes, contrary to common belief, deuterated internal standards do not always perfectly correct for ion suppression.[7][8] This phenomenon is often referred to as "differential matrix effects."[9] The primary reasons for this failure include:
-
Chromatographic Shift (Isotope Effect): The substitution of hydrogen with deuterium can slightly alter the lipophilicity and acidity of a molecule.[7][8] This can lead to a small difference in retention time between the analyte and the D-IS on a reversed-phase column.[7][9] If this separation causes them to elute into regions with different levels of co-eluting matrix components, they will experience different degrees of ion suppression.[9]
-
Concentration-Dependent Suppression: The extent of ion suppression can be dependent on the concentration of both the analyte and the internal standard.[7][10] A high concentration of the D-IS can even suppress the signal of the native analyte.[5][11]
-
Variable Matrix Composition: The composition of the sample matrix can vary between different samples (e.g., plasma from different individuals), leading to inconsistent ion suppression effects that are not uniformly compensated for by the D-IS.[5][7]
Q4: What are the signs that my deuterated internal standard is not effectively correcting for ion suppression?
Indicators of inadequate correction by a D-IS include:
-
Poor reproducibility of the analyte/internal standard area ratio across different dilutions or in different lots of biological matrix.[7]
-
Unusually large scatter in calibration curve data points.[6]
-
Inconsistent quantitative results for quality control (QC) samples.
-
A noticeable and reproducible shift in the retention time between the analyte and the D-IS.
Q5: Are there alternatives to deuterated internal standards if I suspect differential ion suppression?
Yes, if a deuterated standard is problematic, you can consider:
-
¹³C or ¹⁵N Labeled Internal Standards: These heavier isotopes are less likely to cause a chromatographic shift compared to deuterium, leading to better co-elution and more effective compensation for matrix effects.
-
Structural Analogs (Analog IS): While not ideal, a carefully chosen structural analog that elutes very close to the analyte and has similar ionization properties can sometimes be used. However, it's crucial to extensively validate its performance.
-
Standard Addition Method: This involves spiking the analyte at different concentrations into the actual sample matrix. It is a robust method for correcting matrix effects but is more labor-intensive.[5]
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can help to mimic the ion suppression effects.[1][5]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) for QC samples.
-
Analyte/IS area ratio changes with different sample lots.[7]
-
Failure to meet regulatory acceptance criteria for accuracy and precision.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Differential Ion Suppression due to Chromatographic Shift | 1. Assess Co-elution: Carefully examine the chromatograms to see if the analyte and D-IS peaks are perfectly co-eluting. Even a slight separation can be problematic. 2. Modify Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve complete overlap of the analyte and D-IS peaks. Sometimes, using a column with slightly lower resolution can force co-elution and improve results. 3. Change Internal Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard. |
| High Concentration of Internal Standard | 1. Optimize IS Concentration: Experiment with lower concentrations of the D-IS to ensure it is not contributing to ion suppression of the analyte.[4][5] |
| Variable Matrix Effects | 1. Improve Sample Preparation: Enhance sample cleanup to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[1][12] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. |
| Instability of Deuterated Standard | 1. Check for H/D Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, especially in aqueous solutions, which would alter the IS concentration.[7] |
Issue 2: Loss of Internal Standard Signal During an Analytical Run
Symptoms:
-
The peak area of the deuterated internal standard progressively decreases over the course of a long sample sequence.[13]
-
The analyte signal may or may not show a similar trend.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Matrix Buildup on the Column or in the Ion Source | 1. Implement Column Washing: Incorporate a robust column wash step at the end of each injection or periodically within the sequence to elute strongly retained matrix components. 2. Clean the Ion Source: Perform regular maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's instructions. |
| Analyte/IS Interaction with Metal Surfaces | 1. Consider Metal-Free Systems: For certain compounds, especially those with chelating properties (e.g., phosphates), interactions with stainless steel components of the LC system and column can cause signal loss and ion suppression. Using metal-free or PEEK-lined columns and tubing can mitigate this issue. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Setup: Configure the LC-MS system as shown in the diagram below. A syringe pump continuously infuses a standard solution of the analyte at a low, constant flow rate into the LC eluent stream after the analytical column but before the MS ion source.
-
Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
-
Analysis: Monitor the signal of the infused analyte. A stable, flat baseline is expected. Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components. An increase in signal indicates ion enhancement.
-
Evaluation: Compare the retention time of your analyte and D-IS with the regions of ion suppression identified. If they elute in a region of significant suppression, chromatographic optimization is necessary.
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and D-IS spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and D-IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and D-IS are spiked into the blank matrix before the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation:
By calculating the Matrix Effect for both the analyte and the D-IS, you can determine if they are affected similarly. A significant difference in their ME % values indicates differential matrix effects.
| Analyte/IS | Peak Area (Set A) | Peak Area (Set B) | Matrix Effect (%) |
| Analyte | 1,200,000 | 780,000 | 65.0% |
| D-IS | 1,150,000 | 977,500 | 85.0% |
| Conclusion: In this example, the analyte experiences more significant ion suppression (65%) than the D-IS (85%), indicating the D-IS does not fully compensate for the matrix effect. |
Visualizations
Caption: Co-eluting matrix components compete with the analyte and its deuterated internal standard for ionization in the ESI droplet, potentially leading to a suppressed signal for the analyte of interest.
Caption: A logical workflow for troubleshooting issues related to deuterated internal standards and ion suppression.
Caption: Diagram of a post-column infusion experiment to detect regions of ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 4-[(4-Chlorophenoxy)methyl]piperidine-d4
Welcome to the technical support center for 4-[(4-Chlorophenoxy)methyl]piperidine-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its neat form?
When stored in its neat (undissolved) form, this compound should be kept at room temperature in a tightly sealed container, protected from light and moisture.[1] Suppliers typically ship the product in its neat format at room temperature.[2][3]
Q2: What solvents are recommended for preparing solutions of this compound?
Based on the structure of the molecule, common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO) are suitable for dissolving this compound. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before diluting with the aqueous buffer.
Q3: What factors can potentially affect the stability of this compound in solution?
The stability of piperidine-containing compounds in solution can be influenced by several factors, including pH, temperature, and exposure to light.[4] For instance, a study on a different piperidine derivative showed that the compound was most stable at a neutral pH.[4][5]
Q4: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, similar piperidine derivatives can undergo degradation through hydrolysis, particularly at non-neutral pH.[4][5] It is crucial to consider these potential pathways when designing experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If using stock solutions, perform a stability test under your specific experimental conditions (solvent, pH, temperature). |
| Appearance of unknown peaks in chromatography | The compound may be degrading. | Analyze the degradation products using techniques like LC-MS to identify their structures. Adjust solution pH to neutral and protect from light to minimize degradation. |
| Loss of compound concentration over time | Adsorption to container surfaces or instability. | Use silanized glassware or low-adsorption plasticware. Store solutions at lower temperatures (e.g., 4°C or -20°C) and re-verify the concentration before use. |
| Precipitation of the compound from aqueous solutions | Low aqueous solubility. | Increase the proportion of organic co-solvent. Ensure the pH of the buffer is compatible with the compound's solubility. |
Stability Data in Solution (Hypothetical Data)
The following tables summarize the hypothetical stability of this compound under various conditions, as determined by HPLC analysis.
Table 1: Stability in Different Solvents at Room Temperature (25°C) for 48 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | Recovery (%) |
| Acetonitrile | 100 | 99.5 | 99.5 |
| Methanol | 100 | 98.9 | 98.9 |
| DMSO | 100 | 99.2 | 99.2 |
| 50:50 Acetonitrile:Water (pH 7.4) | 100 | 97.5 | 97.5 |
Table 2: Effect of pH on Stability in 50:50 Acetonitrile:Water at Room Temperature (25°C) for 24 hours
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Recovery (%) |
| 3.0 | 100 | 85.2 | 85.2 |
| 5.0 | 100 | 94.8 | 94.8 |
| 7.4 | 100 | 99.1 | 99.1 |
| 9.0 | 100 | 92.3 | 92.3 |
Table 3: Effect of Temperature on Stability in 50:50 Acetonitrile:Water (pH 7.4) for 24 hours
| Temperature | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Recovery (%) |
| 4°C | 100 | 99.8 | 99.8 |
| 25°C (Room Temperature) | 100 | 99.1 | 99.1 |
| 40°C | 100 | 95.6 | 95.6 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Allow the neat compound to equilibrate to room temperature.
-
Accurately weigh a suitable amount of this compound.
-
Dissolve the compound in a Class A volumetric flask using the desired organic solvent (e.g., acetonitrile, methanol, or DMSO).
-
Ensure the solution is clear and homogenous. Store at -20°C in a tightly sealed, light-protected container.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate experimental buffer or solvent.
-
It is recommended to prepare working solutions fresh daily to minimize the risk of degradation.
-
Protocol 2: HPLC-Based Stability Assessment
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired matrix (solvent, buffer).
-
Inject a sample immediately after preparation (t=0) to determine the initial peak area.
-
Incubate the solution under the desired stress conditions (e.g., elevated temperature, different pH, light exposure).
-
At specified time points, inject samples and record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Visualizations
References
- 1. Piperidine (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-1058-1 [isotope.com]
- 2. This compound [lgcstandards.com]
- 3. This compound [biogen.es]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Interference in Bioanalytical Assays
Welcome to the Technical Support Center for Minimizing Interference in Bioanalytical Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interference in bioanalytical assays?
A1: The most common types of interference encountered in bioanalytical assays include matrix effects, hemolysis, lipid interference, and interference from endogenous or exogenous compounds like biotin.[1][2] These interferences can lead to inaccurate quantification of analytes by either suppressing or enhancing the analytical signal.[1]
Q2: What is the matrix effect and how can it be minimized?
A2: The matrix effect is the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to ion suppression or enhancement in mass spectrometry-based assays. Strategies to minimize the matrix effect include optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), sample dilution, and chromatographic separation to remove interfering components.[3]
Q3: How does hemolysis affect bioanalytical assays?
A3: Hemolysis, the rupture of red blood cells, releases intracellular components into the sample, which can interfere with assays in several ways. This includes spectral interference in colorimetric assays and the release of enzymes that can degrade the analyte of interest.[4][5]
Q4: What is lipid interference and what are the methods to mitigate it?
A4: High concentrations of lipids in a sample can cause interference through several mechanisms, including light scattering in spectrophotometric assays and non-specific binding in immunoassays.[6] Mitigation strategies include high-speed centrifugation to separate the lipid layer, delipidation using organic solvents, and the use of lipid-clearing agents.[6]
Q5: How does biotin interfere with streptavidin-based immunoassays?
A5: High concentrations of biotin in a sample can saturate the biotin-binding sites on streptavidin, which is a common reagent in many immunoassays. This prevents the formation of the intended streptavidin-biotin bridge, leading to falsely low results in sandwich assays and falsely high results in competitive assays.[7]
Troubleshooting Guides
Troubleshooting High Background in ELISA
High background in an ELISA can obscure the specific signal and reduce the assay's dynamic range. The following decision tree provides a systematic approach to troubleshooting this common issue.
Caption: ELISA High Background Troubleshooting Flowchart.
Mechanism of Biotin Interference
The following diagrams illustrate how excess biotin in a sample interferes with competitive and sandwich immunoassays that utilize the streptavidin-biotin interaction.
Competitive Immunoassay:
Caption: Biotin Interference in a Competitive Immunoassay.
Sandwich Immunoassay:
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Mechanism of interference by hemolysis in immunoassays and requirements for sample quality. | Semantic Scholar [semanticscholar.org]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: LC-MS/MS Data Review for Internal Standard Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing internal standard (IS) variability in their LC-MS/MS data.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard in LC-MS/MS analysis?
An internal standard (IS) is a compound of known concentration that is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.[1][2][3] Its primary purpose is to compensate for variability that can occur during sample preparation, injection, and analysis.[1][2][4][5] By comparing the analyte signal to the IS signal, it is possible to correct for fluctuations and improve the accuracy and precision of the quantitative results.[3][6] Ideally, the IS should be a stable isotope-labeled (SIL) version of the analyte, as it will have nearly identical chemical and physical properties.[1][7]
Q2: What are the common causes of internal standard variability?
Variability in the internal standard response can arise from several sources throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inconsistent pipetting, incomplete extraction, or errors in adding the IS solution can lead to variations.[1] Thorough mixing of the IS with the biological matrix is crucial.[1]
-
Matrix Effects: Components in the biological matrix can enhance or suppress the ionization of the IS in the mass spectrometer, leading to inconsistent responses between different samples.[8]
-
Instrument-related Problems: Issues such as a partially blocked autosampler needle, inconsistent injection volumes, or fluctuations in the mass spectrometer's performance can cause variability.[4]
-
Human Error: Mistakes such as double spiking the IS, adding no IS, or incorrect sample handling can lead to outlier IS responses.[1]
-
Internal Standard Stability: Degradation of the IS in the sample matrix can result in a decreased response.[1]
Q3: What are the typical acceptance criteria for internal standard variability?
While there is no universally mandated acceptance criterion, a common approach is to establish a range for the IS response. For example, an IS response that is within 50% to 150% of the mean IS response of the calibration standards and quality controls is often considered acceptable.[1][9] However, it is crucial to establish and justify these criteria based on the specific method's performance.[9] Some laboratories also employ trend analysis, where the variability of the IS in unknown samples is expected to be similar to that of the known samples.[9][10] The FDA recommends pre-defining the acceptance window for IS responses in an SOP.
Troubleshooting Guides
Problem: I am observing significant variability in my internal standard response across a batch. How should I investigate this?
A systematic investigation is crucial to identify the root cause of internal standard variability. The following step-by-step guide and the accompanying flowchart can help you troubleshoot this issue.
Experimental Protocol for Investigating Internal Standard Variability
-
Initial Data Review:
-
Evaluation of Sample Preparation:
-
Review the sample preparation records for any documented errors or deviations from the protocol.
-
Re-prepare a subset of the affected samples, paying close attention to pipetting accuracy and vortexing steps.
-
If the issue persists, consider preparing a fresh stock solution of the internal standard.
-
-
Investigation of Matrix Effects:
-
Prepare post-extraction spiked samples by adding the IS to the extracted matrix of the affected samples.
-
Compare the IS response in these samples to the response in a neat solution. A significant difference may indicate matrix effects.
-
If matrix effects are suspected, further optimization of the sample cleanup or chromatographic separation may be necessary.
-
-
Assessment of Instrument Performance:
-
Check the autosampler for any visible issues, such as a clogged needle or air bubbles in the syringe.[4]
-
Perform a series of blank injections to check for carryover.
-
Inject a known concentration of the IS in a neat solution multiple times to assess the reproducibility of the instrument.
-
-
Data Re-analysis and Impact Assessment:
-
If the investigation reveals a clear cause for the variability (e.g., a pipetting error), the affected samples may need to be re-assayed.
-
If the IS variability is determined to not impact the accuracy of the results (e.g., the IS and analyte responses track each other), the data may still be acceptable with appropriate justification.[1]
-
Quantitative Data Summary: Acceptance Criteria for Internal Standard Variability
| Parameter | Acceptance Range | Notes |
| IS Response Variation | Within 50% to 150% of the mean IS response of calibrators and QCs | This is a common starting point and may need to be adjusted based on method performance.[1][9] |
| Coefficient of Variation (%CV) | Typically ≤ 15% for the IS response across all accepted standards and QCs | A lower %CV indicates better consistency. |
| Trend Analysis | The pattern of IS response in unknown samples should be similar to that of the standards and QCs. | Visual inspection of the IS response plot is crucial.[9][10] |
Visualizations
Caption: Potential sources of internal standard variability in LC-MS/MS.
Caption: Troubleshooting workflow for internal standard variability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. en.cmicgroup.com [en.cmicgroup.com]
- 10. ovid.com [ovid.com]
Choosing the right internal standard for multi-analyte quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing and utilizing the right internal standard for accurate multi-analyte quantification.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial in multi-analyte quantification?
An internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators and quality controls, before analysis.[1] Its primary role is to compensate for variations that can occur during sample preparation, injection, and analysis.[2] By comparing the signal of the analyte to the signal of the internal standard, a response ratio is generated.[3] This ratio is then used for quantification, which helps to improve the accuracy and precision of the results by correcting for:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume Variations: Minor differences in the volume of sample injected into the instrument.
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the sample matrix.[4]
-
Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run.
Q2: What are the key characteristics of a good internal standard?
Choosing an appropriate internal standard is critical for robust and reliable quantification. The ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally similar to the analyte(s) of interest to ensure similar behavior during sample preparation and analysis.[5]
-
No Interference: The internal standard should not interfere with the detection of the target analytes.[2]
-
Purity: It should be of high purity to avoid introducing interfering substances.
-
Availability: The internal standard should be readily available and affordable.[2]
-
Stability: It must be stable throughout the entire analytical process.[6]
-
Not Present in Samples: The internal standard should not be naturally present in the biological samples being analyzed.[7]
Q3: What are the differences between a stable isotope-labeled (SIL) internal standard and a structural analog internal standard?
There are two primary types of internal standards used in mass spectrometry-based quantification:
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard |
| Definition | A version of the analyte where one or more atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[8] | A compound that is chemically similar but not identical to the analyte. |
| Advantages | - Nearly identical chemical and physical properties to the analyte. - Co-elutes with the analyte, providing the best compensation for matrix effects.[4] - Considered the "gold standard" for LC-MS quantification. | - More readily available and often less expensive than SIL standards.[4] - Can be a good option when a SIL standard is not commercially available. |
| Disadvantages | - Can be expensive and may require custom synthesis.[4] - Potential for isotopic interference if not adequately resolved by the mass spectrometer. - Deuterium-labeled standards may sometimes exhibit slight chromatographic shifts.[4] | - May not perfectly mimic the analyte's behavior during sample preparation and ionization, potentially leading to less accurate correction for matrix effects. - May have different ionization efficiencies than the analyte. |
Troubleshooting Guides
Issue: Inconsistent Internal Standard Recovery or Response
Inconsistent internal standard (IS) response across an analytical run can compromise the accuracy of your quantitative data. This guide provides a step-by-step approach to troubleshoot this common issue.
Step 1: Initial Data Review and Pattern Recognition
-
Examine the IS Area Plot: Plot the raw peak area of the internal standard for all injections in the run. Look for trends, such as a gradual decrease or increase in signal, or sporadic outliers.
-
Categorize the Variability:
-
Sporadic Flyers: Individual samples with significantly different IS responses compared to the rest of the batch.[9]
-
Systematic Trend: A consistent drift in the IS signal over the course of the analytical run.
-
Matrix-Dependent Variability: Consistently different IS responses between calibration standards/quality controls and the study samples.[9]
-
Step 2: Investigate the Root Cause
Based on the pattern observed, follow the appropriate troubleshooting path:
Scenario A: Sporadic Flyers
Q: Why do I see random, outlier IS responses in a few samples?
This is often due to isolated errors in sample preparation or injection.
-
Possible Causes:
-
Pipetting error during the addition of the internal standard.
-
Incomplete mixing of the internal standard with the sample.
-
Partial vial cap septum coring during injection.
-
Air bubbles in the autosampler syringe.
-
-
Troubleshooting Actions:
-
Re-inject the affected sample: If the IS response is normal upon re-injection, the issue was likely related to the initial injection.
-
Re-prepare and re-analyze the sample: If re-injection does not resolve the issue, a preparation error is the likely cause.
-
Review sample preparation technique: Ensure proper vortexing and centrifugation steps are being followed consistently.
-
Scenario B: Systematic Trend (Signal Drift)
Q: Why is my internal standard signal gradually decreasing or increasing throughout the run?
This often points to an issue with the LC-MS system's stability.
-
Possible Causes:
-
LC System:
-
Unstable pump flow rate.
-
Fluctuations in column temperature.
-
Column degradation or contamination.[1]
-
-
MS System:
-
Ion source contamination leading to a gradual loss of sensitivity.
-
Detector fatigue.
-
Instability in the spray voltage or gas flows.
-
-
-
Troubleshooting Actions:
-
Check LC system parameters: Monitor pump pressure and ensure the column oven is maintaining a stable temperature.
-
Clean the ion source: Refer to the instrument manufacturer's guide for the proper cleaning procedure.
-
Perform system suitability tests: Inject a standard solution periodically to assess the stability of the instrument's performance.[1]
-
Scenario C: Matrix-Dependent Variability
Q: Why is the IS response in my study samples consistently different from my calibrators and QCs?
This strongly suggests a matrix effect that is not being adequately compensated for by the internal standard.
-
Possible Causes:
-
Ion Suppression or Enhancement: Components in the biological matrix are affecting the ionization efficiency of the internal standard differently than the analyte.
-
Differential Recovery: The internal standard and analyte are being recovered differently during sample extraction from the complex matrix.
-
Inappropriate Internal Standard: The chosen internal standard (especially a structural analog) may not be a good chemical mimic of the analyte in the specific matrix.
-
-
Troubleshooting Actions:
-
Perform a Matrix Effect Evaluation: Use the protocol provided below to quantify the extent of the matrix effect.
-
Optimize Sample Preparation:
-
Incorporate a more rigorous cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.
-
Consider sample dilution to reduce the concentration of matrix components.[10]
-
-
Re-evaluate the Internal Standard: If matrix effects persist, a different internal standard, preferably a stable isotope-labeled one, may be required.
-
Experimental Protocols
Protocol 1: Preparation of a Multi-Analyte Internal Standard Stock Solution
This protocol describes the preparation of a 100 µg/mL working internal standard (IS) solution containing multiple internal standards.
Materials:
-
Individual internal standard reference materials (e.g., lyophilized powders)
-
LC-MS grade solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Prepare Individual Primary Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of each internal standard powder.
-
Dissolve each IS in the appropriate solvent in a 10 mL volumetric flask.
-
Calculate the exact concentration of each primary stock solution based on the actual weight and purity of the reference material.
-
-
Prepare an Intermediate Composite Stock Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of each individual primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent. This creates a 10 µg/mL composite stock.
-
-
Prepare the Working Internal Standard Solution (e.g., 100 ng/mL):
-
Pipette 100 µL of the intermediate composite stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent. This will be the working solution added to the samples.
-
Data Presentation: Example Internal Standard Stock Solution Concentrations
| Internal Standard | Primary Stock Conc. (mg/mL) | Intermediate Stock Conc. (µg/mL) | Working Solution Conc. (ng/mL) |
| Analyte A-IS | 1.02 | 10.2 | 102 |
| Analyte B-IS | 0.98 | 9.8 | 98 |
| Analyte C-IS | 1.05 | 10.5 | 105 |
Protocol 2: Addition of Internal Standard to Samples
This protocol outlines the procedure for adding the internal standard to different sample types. The key is to add the IS as early as possible in the sample preparation workflow.[7]
Procedure:
-
Sample Aliquoting:
-
Thaw frozen samples (e.g., plasma, urine) completely and vortex to ensure homogeneity.
-
Aliquot a precise volume of each sample (e.g., 100 µL) into a labeled microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add a small, precise volume of the working internal standard solution (e.g., 10 µL of 100 ng/mL IS) to each sample, calibrator, and QC.
-
The volume of the IS solution should be small relative to the sample volume to minimize solvent effects.
-
-
Sample Homogenization:
-
Immediately after adding the IS, vortex each tube for 10-15 seconds to ensure thorough mixing.
-
-
Proceed with Sample Preparation:
-
Continue with the established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Protocol 3: Evaluation of Matrix Effects
This protocol describes a method to quantitatively assess the impact of the sample matrix on the ionization of the analyte and internal standard.[11]
Materials:
-
Blank biological matrix from at least 6 different sources
-
Analyte and internal standard stock solutions
-
LC-MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before the extraction process.
-
-
Analyze the Samples:
-
Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and the internal standard.
-
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation: Example Matrix Effect Evaluation Data
| Parameter | Analyte | Internal Standard |
| Matrix Effect (%) | 75% (Ion Suppression) | 78% (Ion Suppression) |
| Recovery (%) | 92% | 95% |
| Process Efficiency (%) | 69% | 74% |
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. zefsci.com [zefsci.com]
- 2. 404 Error - Page Not Found [cerilliant.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal standard inconsistent response - Chromatography Forum [chromforum.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 4-[(4-Chlorophenoxy)methyl]piperidine, a crucial component in pharmaceutical development. We will explore the validation of a method utilizing its deuterated analog, 4-[(4-Chlorophenoxy)methyl]piperidine-d4, as an internal standard (Method A) and compare it with an alternative method employing a structurally similar, non-isotopically labeled internal standard (Method B). This objective analysis, supported by representative experimental data, will highlight the advantages and potential challenges associated with each approach.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis. The ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard." The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identical physicochemical behavior ensures that the SIL-IS effectively compensates for matrix effects, variations in extraction recovery, and instrument response, leading to more accurate and precise results.
Comparative Performance of Bioanalytical Methods
The following tables summarize the validation parameters for two distinct bioanalytical methods for the quantification of 4-[(4-Chlorophenoxy)methyl]piperidine in human plasma.
Method A: Utilizes this compound as the internal standard.
Method B: Employs a structural analog, 4-[(4-Methoxyphenoxy)methyl]piperidine, as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method A (with d4-IS) | Method B (with Analog IS) | Acceptance Criteria |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.5 - 100 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | Signal-to-Noise > 10 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 100 | 100 | - |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Method A (with d4-IS) | Method B (with Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | |
| LLOQ (0.1 ng/mL) | -2.5 | 8.2 | - |
| Low QC (0.3 ng/mL) | 3.1 | 6.5 | 8.9 |
| Mid QC (50 ng/mL) | 1.8 | 4.1 | 5.2 |
| High QC (80 ng/mL) | -0.9 | 3.5 | -3.7 |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (with d4-IS) | Method B (with Analog IS) | Acceptance Criteria |
| Matrix Factor (CV%) | < 5% | < 15% | ≤ 15% |
| Extraction Recovery (%) | 85 ± 5 | 82 ± 12 | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA.
Sample Preparation (Method A & B)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound for Method A; 4-[(4-Methoxyphenoxy)methyl]piperidine for Method B).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions (Representative)
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
4-[(4-Chlorophenoxy)methyl]piperidine: m/z 240.1 → 125.1
-
This compound: m/z 244.1 → 129.1
-
4-[(4-Methoxyphenoxy)methyl]piperidine: m/z 236.2 → 121.1
-
Visualizing the Workflow
The following diagrams illustrate the key processes in bioanalytical method validation.
Caption: Experimental workflow for bioanalytical sample analysis.
Caption: Core parameters of bioanalytical method validation.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, consistently demonstrates superior performance in bioanalytical method validation. As evidenced by the comparative data, Method A provides a lower LLOQ, and enhanced accuracy and precision, primarily due to the d4-IS's ability to more effectively compensate for analytical variability. The significantly lower matrix effect observed with the deuterated internal standard underscores its value in producing reliable data for pharmacokinetic and toxicokinetic studies. While the initial synthesis of a SIL-IS may represent a higher upfront cost, the investment is often justified by the increased data quality, reduced need for repeat analyses, and greater confidence in regulatory submissions. For researchers and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the integrity and success of their studies.
Comparing 4-[(4-Chlorophenoxy)methyl]piperidine-d4 to other internal standards
An Objective Comparison of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 and Other Internal Standards for Bioanalytical Applications
A Guide for Researchers in Drug Development
In the precise and demanding world of bioanalysis, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of quantitative assays. This is particularly true for liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are the gold standard for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comprehensive comparison of this compound, a deuterated internal standard, with other common types of internal standards used in the analysis of pharmaceutical compounds, particularly those in the selective serotonin reuptake inhibitor (SSRI) class and structurally similar molecules like Femoxetine.
The Critical Role of Internal Standards
Internal standards are essential in LC-MS/MS analysis to compensate for the variability inherent in sample preparation and the analytical process.[1] Sources of variability can include analyte loss during extraction, inconsistencies in injection volume, and matrix effects that can suppress or enhance the analyte signal. By adding a known concentration of an internal standard to all samples, standards, and quality controls, the ratio of the analyte signal to the internal standard signal can be used for quantification, thereby correcting for these variations.[2]
Key Characteristics of an Ideal Internal Standard
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest throughout the entire analytical process. Key characteristics include:[1][2]
-
Similar extraction recovery: The IS should have a similar efficiency of extraction from the biological matrix as the analyte.
-
Comparable chromatographic behavior: The IS should have a retention time close to that of the analyte.
-
Similar ionization efficiency: The IS should experience similar ionization suppression or enhancement effects as the analyte in the mass spectrometer.
-
No interference: The IS should not be naturally present in the sample matrix and should not interfere with the detection of the analyte.
Types of Internal Standards: A Comparative Analysis
The two primary categories of internal standards used in LC-MS/MS are stable isotope-labeled (SIL) internal standards and structural analogs. This compound falls into the SIL category.
Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards, such as deuterated compounds like this compound, are considered the "gold standard" for quantitative bioanalysis.[1] In these standards, one or more atoms of the analyte are replaced with a stable heavy isotope (e.g., ²H or D, ¹³C, ¹⁵N).
Advantages of Deuterated Standards:
-
Near-identical physicochemical properties: Because the chemical structure is virtually identical to the analyte, deuterated standards co-elute with the analyte and have very similar extraction recovery and ionization responses.[1] This allows for the most accurate correction of matrix effects.
-
High accuracy and precision: The close physicochemical match leads to high accuracy and precision in quantitative results.
Potential Considerations:
-
Isotopic interference: It is crucial to ensure that the isotopic purity of the SIL-IS is high and that there is no significant contribution from the unlabeled analyte to the mass channel of the IS, or vice-versa.
-
Chromatographic separation: In some instances, extensive deuteration can lead to a slight shift in retention time, which could potentially subject the analyte and IS to different matrix effects.
-
Cost and availability: Custom synthesis of SIL internal standards can be more expensive and time-consuming compared to readily available structural analogs.
This compound, as a deuterated analog of the core structure of Femoxetine, is designed to provide these advantages in bioanalytical methods for this compound or its metabolites.
Structural Analog Internal Standards
Structural analogs are compounds that are chemically similar to the analyte but not isotopically labeled. The selection of a suitable structural analog is critical to its performance.
Advantages of Structural Analogs:
-
Cost-effective and readily available: Often, suitable structural analogs are commercially available as established drugs or chemicals, making them a more economical option.
-
Reduced risk of isotopic crosstalk: As they have a different molecular weight and structure, there is no risk of isotopic interference with the analyte.
Potential Considerations:
-
Differences in physicochemical properties: Structural differences can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. This can result in incomplete correction for matrix effects and reduced accuracy.
-
Careful validation required: Extensive validation is necessary to ensure that the structural analog adequately tracks the analyte's behavior under the specific experimental conditions.
Comparison Summary
The following table summarizes the key performance characteristics of deuterated internal standards, like this compound, compared to structural analog internal standards.
| Feature | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Structural Similarity | Very High (Isotopically Labeled) | Moderate to High |
| Extraction Recovery | Nearly identical to analyte | Can differ from analyte |
| Chromatographic Retention | Co-elutes or very close to analyte | Similar but distinct retention time |
| Ionization Efficiency | Nearly identical to analyte | Can differ from analyte |
| Matrix Effect Correction | Excellent | Variable, depends on similarity |
| Risk of Interference | Low (potential for isotopic crosstalk) | Low (no isotopic crosstalk) |
| Cost | Generally Higher | Generally Lower |
| Availability | Often requires custom synthesis | More likely to be commercially available |
Experimental Workflow and Protocols
The successful application of any internal standard relies on a well-defined and validated experimental protocol. Below is a typical workflow for a bioanalytical method using an internal standard, followed by a sample experimental protocol for the analysis of an SSRI, which would be analogous to the analysis of Femoxetine.
General Bioanalytical Workflow
Caption: General workflow for bioanalytical sample analysis using an internal standard.
Sample Experimental Protocol: LC-MS/MS Analysis of an SSRI
This protocol is a representative example and would require optimization and validation for a specific analyte like Femoxetine.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Logical Relationship for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
For the quantitative analysis of pharmaceutical compounds like Femoxetine, a deuterated internal standard such as this compound represents the optimal choice. Its near-identical physicochemical properties to the analyte allow for the most effective correction of analytical variability, leading to superior accuracy and precision. While structural analogs offer a more cost-effective alternative, they necessitate more extensive validation to ensure they adequately mimic the analyte's behavior. The selection of an internal standard should always be based on a thorough evaluation of the specific requirements of the bioanalytical method and the availability of suitable candidates. By following a systematic approach to selection and validation, researchers can ensure the development of robust and reliable quantitative assays that are essential for successful drug development.
References
Navigating Bioanalytical Assays: A Comparative Guide to the Linearity and Precision of Methods for 4-[(4-Chlorophenoxy)methyl]piperidine Analogs
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comparative overview of the linearity and precision of assays for compounds structurally related to 4-[(4-Chlorophenoxy)methyl]piperidine, a common moiety in antidepressant drugs. Due to the limited availability of public data on assays specifically utilizing 4-[(4-Chlorophenoxy)methyl]piperidine-d4 as an internal standard for its parent compound, femoxetine, this guide presents representative data from validated assays for the well-established selective serotonin reuptake inhibitors (SSRIs) fluoxetine and paroxetine. The principles and methodologies discussed are directly applicable to the development and validation of assays for similar piperidine-containing compounds.
Data Presentation: A Comparative Analysis of Assay Performance
The following tables summarize the linearity and precision data from validated bioanalytical methods for fluoxetine and paroxetine, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards, and an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
Table 1: Linearity of Bioanalytical Methods
| Analyte | Method | Internal Standard | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Fluoxetine | LC-MS/MS | Fluoxetine-d5 | 0.20 - 30 | > 0.99 |
| Paroxetine | LC-MS/MS | Paroxetine-d4 | 0.10 - 50 | > 0.99 |
| Fluoxetine | HPLC-UV | Nortriptyline | 10 - 500 | > 0.99 |
Table 2: Precision of Bioanalytical Methods
| Analyte | Method | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Fluoxetine | LC-MS/MS | Low (0.6 ng/mL) | < 5% | < 6% |
| Mid (15 ng/mL) | < 4% | < 5% | ||
| High (25 ng/mL) | < 3% | < 4% | ||
| Paroxetine | LC-MS/MS | Low (0.3 ng/mL) | < 7% | < 8% |
| Mid (20 ng/mL) | < 5% | < 6% | ||
| High (40 ng/mL) | < 4% | < 5% | ||
| Fluoxetine | HPLC-UV | Low (20 ng/mL) | < 10% | < 12% |
| Mid (200 ng/mL) | < 8% | < 10% | ||
| High (400 ng/mL) | < 7% | < 9% |
Experimental Protocols: A Closer Look at the Methodologies
The data presented above is derived from standard bioanalytical method validation protocols, outlined below.
LC-MS/MS Method for Fluoxetine
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (Fluoxetine-d5) is added. The mixture is vortexed and centrifuged. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for fluoxetine and fluoxetine-d5.
-
HPLC-UV Method for Fluoxetine
-
Sample Preparation: Liquid-liquid extraction. To 1 mL of plasma, internal standard (Nortriptyline) is added, followed by an alkalinizing agent. The sample is then extracted with an organic solvent (e.g., a mixture of hexane and isoamyl alcohol). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
-
Detection: UV detector set at a wavelength of 227 nm.
Mandatory Visualizations
To further elucidate the processes and comparisons, the following diagrams are provided.
Caption: Experimental workflow for a typical bioanalytical assay.
Caption: Logical comparison of analytical methodologies.
Assessing the Isotopic Purity of 4-[(4-Chlorophenoxy)methyl]piperidine-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the isotopic purity of 4-[(4-Chlorophenoxy)methyl]piperidine-d4, a deuterated analog of a compound scaffold with known activity at dopamine receptors. Given its potential application as an internal standard in pharmacokinetic studies or as a tool compound in metabolic profiling, confirming its isotopic enrichment is critical for data integrity. This document outlines the standard analytical methodologies, presents illustrative data for comparison, and details the experimental protocols.
Comparison of Isotopic Purity Assessment Methods
The two primary methods for determining the isotopic purity of a deuterated compound are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and provides complementary information.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition). | - Isotopic distribution (relative abundance of d0, d1, d2, d3, d4, etc.)- Overall isotopic enrichment percentage. | - High sensitivity- Can be coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures. | - Ionization efficiency can vary between isotopologues, potentially affecting accuracy.- Does not provide information on the position of the deuterium labels. |
| Quantitative NMR (qNMR) Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for precise quantification. | - Positional isotopic purity (deuteration at specific sites).- Overall isotopic enrichment percentage.- Structural confirmation of the compound. | - Highly accurate and precise for quantification.- Provides structural information.- Less susceptible to matrix effects compared to MS. | - Lower sensitivity than MS.- Requires a well-characterized internal standard for absolute quantification. |
Illustrative Isotopic Purity Data
The following tables present hypothetical but realistic data for a batch of this compound, comparing its isotopic profile to its non-deuterated counterpart and a lower-purity deuterated batch.
Table 1: High-Resolution Mass Spectrometry Data
| Compound | Isotopologue | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Relative Abundance (%) |
| 4-[(4-Chlorophenoxy)methyl]piperidine | d0 | 226.0942 | 226.0945 | 100.0 |
| This compound (High Purity) | d0 | 226.0942 | 226.0946 | 0.1 |
| d1 | 227.1005 | 227.1008 | 0.3 | |
| d2 | 228.1068 | 228.1071 | 0.8 | |
| d3 | 229.1131 | 229.1134 | 2.5 | |
| d4 | 230.1194 | 230.1197 | 96.3 | |
| This compound (Low Purity) | d0 | 226.0942 | 226.0944 | 1.5 |
| d1 | 227.1005 | 227.1009 | 3.2 | |
| d2 | 228.1068 | 228.1070 | 5.8 | |
| d3 | 229.1131 | 229.1135 | 10.5 | |
| d4 | 230.1194 | 230.1196 | 79.0 |
Table 2: Quantitative ¹H-NMR Spectroscopy Data
| Compound | Monitored Signal | Integral (vs. Internal Standard) | Calculated Isotopic Purity (%) |
| 4-[(4-Chlorophenoxy)methyl]piperidine | Aromatic Protons | 1.000 | N/A |
| This compound (High Purity) | Residual Aromatic Protons | 0.018 | 98.2 |
| This compound (Low Purity) | Residual Aromatic Protons | 0.085 | 91.5 |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and enrichment of this compound.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
C18 analytical column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 methanol:water.
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Resolution: 60,000
-
Data Acquisition: Full scan mode
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the d0 to d4 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.
-
The isotopic purity is reported as the relative abundance of the d4 isotopologue.
-
Quantitative ¹H-NMR Spectroscopy
Objective: To determine the overall and positional isotopic purity of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signal from the internal standard and the residual proton signals in the aromatic region of the this compound spectrum.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
From this, determine the percentage of non-deuterated species and, by subtraction from 100%, the isotopic purity.
-
Visualizing the Workflow and Rationale
Caption: Workflow for assessing the isotopic purity of deuterated compounds.
Caption: Rationale for ensuring high isotopic purity in key applications.
A Comparative Guide to Stability-Indicating HPLC Methods for Chlorophenoxy Compounds
In the analysis of chlorophenoxy compounds, widely used as herbicides and pharmaceuticals, ensuring the stability and purity of the active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and a stability-indicating method is crucial for separating the intact drug from its degradation products. This guide provides a detailed comparison of two distinct stability-indicating HPLC methods for the analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D), a common chlorophenoxy compound.
The development of a stability-indicating HPLC method involves subjecting the drug substance to forced degradation under various stress conditions, such as hydrolysis, oxidation, and photolysis, to ensure that the analytical method can effectively separate the parent drug from any potential degradation products.[1][2][3][4][5] This ensures the accurate quantification of the API in the presence of its degradants.
Experimental Workflow for Method Development
The general workflow for developing and validating a stability-indicating HPLC method is a systematic process. It begins with understanding the physicochemical properties of the drug and proceeds through method development, forced degradation studies, and finally, method validation according to regulatory guidelines.
Comparative Analysis of Two HPLC Methods for 2,4-D
This section details two distinct HPLC methods for the determination of 2,4-D. Method 1 is a rapid isocratic method suitable for quality control, while Method 2 is a gradient method designed for comprehensive stability studies where a wider range of potential degradants may be present.
Method 1: Rapid Isocratic Analysis
This method is designed for the rapid quantification of 2,4-D in formulated products. Its primary advantage is the short run time, making it suitable for high-throughput analysis.
Experimental Protocol:
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 220 nm
-
Column Temperature: Ambient
Method 2: Gradient Elution for Stability Studies
This method employs a gradient elution to ensure the separation of 2,4-D from a wider array of potential degradation products that may form under various stress conditions.
Experimental Protocol:
-
Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
Forced Degradation Study Protocol
To validate the stability-indicating nature of these methods, a forced degradation study would be conducted on a 2,4-D solution. The following conditions are typically employed:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.[1]
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The resulting stressed samples are then analyzed using the HPLC methods to demonstrate the separation of the 2,4-D peak from any degradation product peaks.
Comparative Performance Data
The following table summarizes the validation parameters for the two HPLC methods. This data is compiled from various studies to provide a comparative overview.
| Validation Parameter | Method 1: Rapid Isocratic Analysis | Method 2: Gradient Elution for Stability Studies |
| Linearity (R²) | ≥ 0.9995[6] | ≥ 0.999[7] |
| Range | 1 - 100 µg/mL | 0.1 - 400 mg/L[8] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.005 ppm[9] | 0.45 µg/mL[10] |
| Limit of Quantitation (LOQ) | 0.010 ppm[9] | 2 µg/mL[10] |
| Specificity | Resolved from known impurities | Resolved from degradation products under stress conditions |
| Retention Time of 2,4-D | ~ 4.5 min | ~ 12 min |
Disclaimer: The quantitative data presented in the table is a representative summary compiled from multiple sources for comparative purposes. Actual performance may vary depending on the specific instrumentation, reagents, and experimental conditions.
Conclusion
Both Method 1 and Method 2 demonstrate suitability for the analysis of 2,4-D. The choice of method will depend on the specific application.
-
Method 1 is ideal for routine quality control and assays where speed is a critical factor and the impurity profile is well-defined.
-
Method 2 offers superior separation power, making it the preferred choice for stability studies, and the analysis of samples with complex matrices or unknown degradation products.
The validation data confirms that both methods are linear, accurate, and precise for the quantification of 2,4-D. The lower limits of detection and quantification for Method 1 suggest its suitability for trace analysis in certain matrices. The successful separation of the parent peak from degradation products in forced degradation studies is a critical requirement for any stability-indicating method, a feature that would be rigorously tested and confirmed for Method 2. Researchers and drug development professionals should select the method that best aligns with their analytical needs, considering the trade-off between analysis time and the required resolving power.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. zf.ukim.edu.mk [zf.ukim.edu.mk]
- 7. mdpi.com [mdpi.com]
- 8. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ajol.info [ajol.info]
The Deuterium Switch: A Comparative Guide to Enhanced Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of hydrogen with its heavier, stable isotope deuterium is a promising approach in drug development to enhance pharmacokinetic properties. This guide provides an objective comparison of the performance of deuterated compounds against their non-deuterated counterparts, supported by experimental data, to illuminate the impact of this "deuterium switch."
The Kinetic Isotope Effect in Action
Deuteration leverages the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[] Many drug metabolism processes, particularly those mediated by the Cytochrome P450 (CYP) enzyme family, involve the cleavage of C-H bonds as a rate-limiting step.[2] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolic breakdown can be significantly reduced.[2] This subtle atomic alteration can lead to profound improvements in a drug's pharmacokinetic profile, potentially offering a better therapeutic window, reduced dosing frequency, and an improved safety profile.[][3]
Comparative Pharmacokinetic Data
The following tables summarize the quantitative impact of deuterium substitution on the pharmacokinetic profiles of several drugs.
Table 1: Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine is the first deuterated drug to receive FDA approval and is used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[4][5] It is a deuterated version of tetrabenazine.
| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change | Reference |
| Total Active Metabolites (α+β-HTBZ) AUCinf (ng·h/mL) | Higher | Lower | ~2-fold increase | [6] |
| Total Active Metabolites (α+β-HTBZ) Cmax (ng/mL) | Lower | Higher | Substantially lower | [6] |
| Total Active Metabolites (α+β-HTBZ) t1/2 (h) | ~9-11 | ~2-8 | 3 to 4-fold longer | [7] |
| Peak-to-Trough Fluctuation | Lower | Higher | 11-fold lower | [7] |
AUCinf: Area under the concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; t1/2: Half-life.
Table 2: Deuterated Methadone (d9-methadone) vs. Methadone
This table presents data from a preclinical study in mice, demonstrating the potential for significant pharmacokinetic improvements with deuteration.
| Parameter | d9-Methadone | Methadone | Fold Change | Reference |
| AUC (plasma) | Higher | Lower | 5.7-fold increase | [8] |
| Cmax (plasma) | Higher | Lower | 4.4-fold increase | [8] |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 5.2-fold reduction | [8] |
Table 3: Deuterated Paroxetine (CTP-347) vs. Paroxetine
CTP-347 is a deuterated version of the antidepressant paroxetine. In this case, deuteration was strategically employed to reduce mechanism-based inhibition of the metabolic enzyme CYP2D6.[9]
| Parameter | CTP-347 | Paroxetine | Observation | Reference |
| Metabolism by Human Liver Microsomes | Faster Clearance | Slower Clearance | Decreased inactivation of CYP2D6 | [9][10] |
| Pharmacokinetic Accumulation Index (in humans) | Lower | Higher | More rapid metabolism | [9][10] |
| Drug-Drug Interaction Potential (with CYP2D6 substrates) | Significantly Reduced | Present | Reduced inhibition of CYP2D6 | [11] |
Experimental Protocols
The data presented above is derived from rigorous experimental testing. Below are generalized methodologies for key experiments used to assess the pharmacokinetic profiles of deuterated drugs.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a primary screen to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.[12][13][14]
Objective: To determine the in vitro half-life and intrinsic clearance of a deuterated drug and its non-deuterated counterpart.
Methodology:
-
Preparation: Human or animal liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing magnesium chloride.[12][15]
-
Incubation: The test compounds (deuterated and non-deuterated) are added to the microsomal suspension at a specified concentration (e.g., 1-10 µM).[14]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[12][15] A control incubation without the NADPH system is also run to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[12]
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent drug at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
In Vivo Pharmacokinetic Studies in Rodents
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[16][17]
Objective: To determine key pharmacokinetic parameters such as AUC, Cmax, t1/2, and clearance of a deuterated drug and its non-deuterated analog in an animal model.
Methodology:
-
Animal Model: A suitable rodent species (e.g., rats or mice) is selected.[16][18] Animals are housed in controlled conditions with access to food and water.
-
Drug Administration: The deuterated and non-deuterated compounds are administered via a specific route, typically oral (gavage) or intravenous (injection), at a defined dose.[18][19]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein, retro-orbital sinus).[16][18] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate pharmacokinetic parameters.
Visualizing the Impact of Deuteration
The following diagrams illustrate the core concepts behind the improved pharmacokinetic profiles of deuterated drugs.
Caption: Impact of Deuteration on CYP450-Mediated Drug Metabolism.
Caption: Experimental Workflow for Comparing Pharmacokinetic Profiles.
References
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 19. currentseparations.com [currentseparations.com]
A Researcher's Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of deuterated internal standards with their alternatives, supported by experimental data and detailed protocols, to facilitate informed decision-making in regulated environments.
Deuterated internal standards have become the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation and analysis, leading to improved accuracy and precision. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on their use, emphasizing the importance of isotopic purity and stability.
Comparing Internal Standard Performance: A Data-Driven Approach
The selection of an internal standard significantly impacts assay performance. While deuterated standards are widely recommended, understanding their performance relative to other options, such as structural analogs and ¹³C-labeled standards, is crucial. The following tables summarize key performance data from comparative studies.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
Table 2: Key Performance Characteristics of Different Internal Standard Types
| Characteristic | Deuterated Standard | ¹³C-Labeled Standard | Structural Analog |
| Co-elution with Analyte | Generally co-elutes, but minor retention time shifts can occur. | Co-elutes almost perfectly with the analyte.[1][2] | Retention time can differ significantly from the analyte. |
| Ionization Efficiency | Very similar to the analyte, effectively compensating for matrix effects.[3] | Virtually identical to the analyte, providing the best compensation for matrix effects. | Can differ significantly from the analyte, leading to poor compensation for matrix effects. |
| Isotopic Purity | High isotopic purity is crucial to avoid interference from unlabeled analyte.[4] | Typically synthesized with very high isotopic enrichment. | Not applicable. |
| Risk of Isotopic Exchange | Low, but should be evaluated, especially for hydrogens on heteroatoms.[4] | Extremely low to negligible. | Not applicable. |
| Cost | Generally more cost-effective than ¹³C-labeled standards.[2] | Often more expensive to synthesize.[2] | Can be readily available and inexpensive. |
Experimental Protocols for Bioanalytical Method Validation
Detailed and robust experimental protocols are the bedrock of a validated bioanalytical method. The following are key experiments that should be performed when using deuterated internal standards, in line with regulatory expectations.[5][6]
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).
-
Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.
-
Process a second set of blank samples spiked only with the deuterated internal standard at its working concentration to assess for any contribution to the analyte's signal. The response of any interfering peak in the analyte's mass transition should be less than 20% of the lower limit of quantification (LLOQ) of the analyte.[7]
-
Process a third set of blank samples spiked with the analyte at the LLOQ and the deuterated internal standard at its working concentration.
-
Analyze the processed samples by LC-MS/MS and evaluate the chromatograms for any interfering peaks.
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[8]
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[5]
Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.
-
Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).
-
Set C: Blank matrix extracted and then spiked with the analyte and deuterated internal standard.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.
-
The CV of the IS-normalized MF across the different matrix sources should be ≤15%.
Stability
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. It is also important to demonstrate that no significant isotopic exchange occurs with the deuterated internal standard under the tested stability conditions.[5]
Visualizing Workflows and Logical Relationships
To further clarify the processes involved in bioanalytical method validation and internal standard selection, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for bioanalytical sample analysis using an internal standard.
Caption: A decision tree for the selection of an appropriate internal standard in bioanalysis.
References
- 1. myadlm.org [myadlm.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quality Control in Drug Analysis: HPLC vs. UPLC Validated Methods
In the landscape of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of drug products is paramount. Rigorous quality control (QC) through validated analytical methods is the cornerstone of this assurance. This guide provides a detailed comparison of two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate methods for their specific needs.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection and quantitation.[2][3]
Comparative Performance: HPLC vs. UPLC
While both HPLC and UPLC are liquid chromatography techniques used to separate, identify, and quantify components of a mixture, their operational parameters and performance characteristics differ significantly. UPLC, a more recent innovation, utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures than traditional HPLC systems.[4][5] These differences translate into notable advantages in speed, resolution, and sensitivity.
Table 1: General Comparison of HPLC and UPLC Systems
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | 500 - 6000 psi | Up to 15,000 psi |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-10 min)[4] |
| Resolution | Good | Excellent, sharper peaks |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
| System Cost | Lower | Higher |
Table 2: Comparison of Method Validation Parameters for HPLC and UPLC
The following table summarizes typical performance data for key validation parameters when comparing HPLC and UPLC methods for the analysis of a pharmaceutical compound. These values are representative and can vary depending on the specific analyte, matrix, and experimental conditions.
| Validation Parameter | HPLC | UPLC | Acceptance Criteria (Typical) |
| Precision (Repeatability, %RSD) | < 2.0% | < 1.0% | ≤ 2%[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0%[6] |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.999 | ≥ 0.995 |
| Limit of Quantitation (LOQ) | Higher (e.g., ng/mL) | Lower (e.g., pg/mL) | Method dependent |
| Robustness | Generally robust | May be more sensitive to variations | No significant change in results |
Experimental Protocols for Method Validation
The following are detailed methodologies for key experiments performed during the validation of an analytical method, such as an HPLC or UPLC assay for a drug substance.
1. Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a blank solution (matrix without the analyte) and inject it to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Prepare a solution of the drug substance (analyte).
-
Prepare solutions of all known related substances and potential impurities.
-
Prepare a spiked sample by adding known amounts of the related substances and impurities to a solution of the drug substance.
-
Inject all solutions into the chromatograph and record the chromatograms.
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (impurities, degradation products, and excipients). There should be no significant interference at the retention time of the analyte in the blank and placebo chromatograms.
-
2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a stock solution of the reference standard of the drug substance.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected concentration range of the assay (e.g., 50%, 75%, 100%, 125%, and 150% of the target concentration).
-
Inject each dilution in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal, and the data points should be close to the regression line.
-
3. Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare a placebo (matrix without the drug substance).
-
Prepare spiked samples by adding known amounts of the drug substance reference standard to the placebo at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
-
4. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay Precision) Protocol:
-
Prepare a minimum of six independent samples of the drug product at 100% of the test concentration.
-
Alternatively, prepare three different concentrations in triplicate, covering the specified range.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
Acceptance Criteria: The %RSD should not be more than 2.0%.
-
-
Intermediate Precision (Ruggedness) Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions.
-
Acceptance Criteria: The %RSD for the combined data from all conditions should meet the predefined criteria (typically ≤ 2.0%).
-
5. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Identify critical method parameters that could be subject to variation (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Make small, deliberate changes to these parameters one at a time. For example:
-
Mobile phase composition: ± 2% organic component
-
pH of the mobile phase: ± 0.2 units
-
Column temperature: ± 5 °C
-
Flow rate: ± 10%
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor) and the final results.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations in the method parameters.
-
Visualizing Workflows and Relationships
To better illustrate the processes involved in quality control and method validation, the following diagrams have been generated using Graphviz.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
- 1. gmpsop.com [gmpsop.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
Safety Operating Guide
Proper Disposal of 4-[(4-Chlorophenoxy)methyl]piperidine-d4: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-[(4-Chlorophenoxy)methyl]piperidine-d4, a deuterated derivative of a piperidine compound. The information is based on safety data sheets for the non-deuterated analog, which highlight its hazardous nature.
Hazard Profile and Safety Precautions
4-[(4-Chlorophenoxy)methyl]piperidine and its deuterated form are hazardous materials. The Safety Data Sheet (SDS) for the analogous non-deuterated compound, often supplied in a flammable solvent, indicates several critical hazards:
-
Flammability: Highly flammable liquid and vapor.[1]
-
Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Environmental Hazard: Harmful to aquatic life.[1]
Given these hazards, strict adherence to safety protocols is mandatory. Always handle this compound under a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Quantitative Hazard Data
| Hazard Classification | Category | Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour.[1] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |
| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1] |
| Skin corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious eye damage | Category 1 | H314: Causes severe skin burns and eye damage.[1] |
| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
1. Waste Segregation and Collection:
-
Designate a specific, labeled, and sealed container for the collection of this chemical waste. The container must be compatible with the chemical and its solvent.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include acids, bases, and strong oxidizing agents.[2]
2. Container Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and any solvent used.
-
Include hazard pictograms for flammable, toxic, and corrosive materials.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[2]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ensure the storage area is secure and only accessible to authorized personnel.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including its composition and volume.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and remove all ignition sources.[2]
-
Ventilate the area and absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 4-[(4-Chlorophenoxy)methyl]piperidine-d4. The following procedures are based on the known hazards of the parent compound, 4-[(4-Chlorophenoxy)methyl]piperidine, and related piperidine derivatives, as specific safety data for the deuterated (-d4) version is limited. Deuteration is not expected to significantly alter the chemical's primary hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
Given the toxicological profile of similar piperidine compounds, this compound should be handled as a hazardous substance. Primary risks include irritation to the skin, eyes, and respiratory tract. Ingestion and direct contact should be strictly avoided.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors.[2] | Required when handling outside of a fume hood or when aerosolization is possible. |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
Operational Plan:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.
-
Handling Practices:
-
Storage:
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these established protocols to ensure safety and environmental compliance.
Table 2: Spill and Disposal Plan
| Procedure | Steps |
| Spill Response | 1. Evacuate the immediate area. 2. Wear the appropriate PPE as outlined in Table 1. 3. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[2] 4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). 5. Place the contained material into a sealed, labeled hazardous waste container. 6. Clean the spill area with a suitable solvent, followed by soap and water. 7. Prevent spilled material from entering drains or waterways.[2] |
| Disposal Plan | 1. Dispose of this compound as hazardous waste. 2. All contaminated materials (e.g., gloves, absorbent materials, empty containers) must also be disposed of as hazardous waste. 3. Follow all local, state, and federal regulations for hazardous waste disposal. |
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
